(+-)-Methionine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020821 | |
| Record name | DL-Methionine | |
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Molecular Weight |
149.21 g/mol | |
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Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |
| Record name | Methionine | |
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| Record name | Polymethionine | |
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| Record name | DL-METHIONINE | |
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Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
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Solubility |
32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
| Record name | Racemethionine | |
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Density |
Relative density (water = 1): 1.3 | |
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Vapor Pressure |
0.00000052 [mmHg] | |
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CAS No. |
59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |
| Record name | (±)-Methionine | |
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Melting Point |
281 °C | |
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Biosynthesis, Metabolism, and Homeostasis of D Methionine
De Novo Synthesis Pathways in Microorganisms and Plants
While the de novo synthesis pathways in microorganisms and plants are primarily directed towards the production of L-methionine, the foundational steps for the creation of the methionine molecule are relevant to understanding the origin of its D-enantiomer. The synthesis of methionine is a convergent pathway, drawing components from different metabolic routes. nih.gov In plants and most microorganisms, L-methionine is synthesized de novo, while it is an essential amino acid for mammals. nih.gov
The carbon skeleton of methionine originates from the amino acid aspartate. nih.govwikipedia.org Aspartate is first converted to homoserine through a series of reduction steps. wikipedia.org In plants, the branch point for methionine and threonine biosynthesis occurs at O-phosphohomoserine (OPH), which is derived from homoserine. oup.com This OPH serves as the direct precursor for the carbon backbone of methionine. nih.govoup.com In contrast, in many bacteria and fungi, homoserine itself is the branch point intermediate. oup.com
The sulfur atom in methionine is typically derived from the amino acid cysteine. nih.govstackexchange.com The process of transferring the sulfur atom from cysteine to the carbon backbone derived from aspartate is known as transsulfuration. nih.gov This pathway involves the formation of a thioether intermediate, cystathionine (B15957). nih.gov The initial step is catalyzed by cystathionine γ-synthase, which synthesizes cystathionine from cysteine and O-phosphohomoserine in plants. nih.gov Subsequently, cystathionine β-lyase cleaves cystathionine to produce homocysteine, pyruvate, and ammonia. nih.gov Homocysteine contains the sulfur atom that will become part of the final methionine molecule. nih.gov Alternatively, some microorganisms can directly incorporate hydrogen sulfide (B99878) (H₂S) to form homocysteine. wikipedia.org
The final step in methionine biosynthesis is the transfer of a methyl group to the thiol group of homocysteine. nih.govwikipedia.org This methylation reaction is catalyzed by methionine synthase. nih.gov The methyl group donor is typically N⁵-methyl-tetrahydrofolate (5-CH₃-H₄PteGluₙ), which ultimately derives its one-carbon unit from the β-carbon of serine. nih.govnih.gov In most plants and some microorganisms, this reaction is catalyzed by a cobalamin (vitamin B₁₂)-independent methionine synthase. nih.gov In other organisms, a cobalamin-dependent version of the enzyme carries out this final step in L-methionine synthesis. creative-proteomics.comnih.gov
Enzymatic Biotransformation of D-Methionine
While de novo synthesis pathways primarily produce L-methionine, D-methionine can be enzymatically transformed in various organisms. These transformations are key to its metabolism and integration into cellular processes.
D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-methionine, to their corresponding α-keto acids. wikipedia.orgfrontiersin.org This enzymatic reaction converts D-methionine into 2-oxo-4-methylthiobutyric acid (α-keto-γ-methylthiobutyrate), ammonia, and hydrogen peroxide. nih.govresearchgate.netnih.gov
DAAO exhibits broad substrate specificity but is strictly stereoselective for D-isomers. frontiersin.org The enzyme is found in a wide range of species, from yeasts to humans, but is absent in plants. wikipedia.orgfrontiersin.org In microorganisms, DAAO allows them to utilize D-amino acids as sources of carbon, nitrogen, and energy. frontiersin.org In mammals, DAAO plays a role in the detoxification of D-amino acids and in the metabolism of endogenous D-amino acids like D-serine in the brain. wikipedia.org
The conversion of D-methionine to its α-keto acid is a critical step in its metabolic utilization, as the resulting 2-oxo-4-methylthiobutyric acid is an achiral intermediate that can then be transaminated to form L-methionine. rsc.org This conversion allows organisms to utilize the D-enantiomer for functions that typically require the L-enantiomer, such as protein synthesis. nih.gov Studies have demonstrated the complete conversion of D-methionine to L-methionine in vitro using a cascade of enzymes initiated by DAAO. nih.govresearchgate.net
Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Various Substrates
| Substrate | Apparent Kₘ (mM) | Apparent kcat (s⁻¹) | kcat/Kₘ (s⁻¹·M⁻¹) |
| D-Alanine | 28 | 6.5 | 232 |
| D-Methionine | 2.5 | 5.0 | 2000 |
| D-Phenylalanine | 1.8 | 10.0 | 5556 |
| D-Tyrosine | 0.9 | 11.0 | 12222 |
| D-Tryptophan | 1.1 | 8.0 | 7273 |
| D-Cysteine | 0.7 | 1.5 | 2143 |
| Data sourced from studies on recombinant human DAAO. nih.gov |
Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. wikipedia.orgresearchgate.net Methionine racemase (EC 5.1.1.2) specifically catalyzes the reversible conversion of L-methionine to D-methionine. wikipedia.orgnih.gov This enzyme belongs to the family of isomerases and typically employs pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to facilitate the racemization process. wikipedia.orgnih.gov
The existence of methionine racemase provides a direct enzymatic pathway for the formation of D-methionine from the more commonly synthesized L-methionine. This activity has been identified in various microorganisms, including hyperthermophilic archaea. nih.gov For instance, the TK1211 protein from Thermococcus kodakarensis has been shown to exhibit racemase activity towards both leucine (B10760876) and methionine. nih.gov The presence of such enzymes suggests a physiological role for D-methionine in these organisms, potentially in cell wall synthesis, signaling, or as a defense mechanism.
Transport and Cellular Uptake Mechanisms of D-Methionine
The entry of D-methionine into cells is a mediated process involving specific transport systems. These systems exhibit varying degrees of specificity and are crucial for the cellular utilization of this amino acid.
Research has identified several amino acid transport systems responsible for the uptake of D-methionine. In human-derived tumor cells, D-methionine is transported by both system L and the alanine-serine-cysteine (ASC) transport system. nih.gov In the context of intestinal absorption, studies using Caco-2 cells have shown that D-methionine transport is stimulated by a lower extracellular pH and is mediated by the B(0,+) transport system. thepoultrysite.comscispace.com This system is a Na+-dependent transporter that handles neutral and cationic amino acids.
The specificity of these transport systems is a key determinant of the rate and extent of D-methionine uptake by different cell types.
The cellular transport of D-methionine differs from that of its L-enantiomer. While L-methionine is primarily transported by system L, D-methionine utilizes a broader range of transporters, including both system L and the ASC system in certain cells. nih.govresearchgate.net
Studies have demonstrated that L-methionine can act as a potent inhibitor of D-methionine uptake. nih.gov Conversely, D-methionine has little to no inhibitory effect on the transport of L-methionine. nih.gov This suggests a higher affinity of the transport systems for the L-isomer. In some contexts, such as in high-grade tumor cells with high expression of both system L and ASC, the accumulation of D-methionine can be higher than that of L-methionine. researchgate.net In contrast, in low-grade tumor cells where system L is more predominant, L-methionine tends to have higher accumulation. researchgate.net The transport of both enantiomers can be stimulated by a lower pH. thepoultrysite.comscispace.com
| Feature | D-Methionine | L-Methionine |
|---|---|---|
| Primary Transport Systems | System L, ASC, B(0,+) nih.govscispace.comresearchgate.net | System L nih.gov |
| Inhibition of Transport | Inhibited by L-Methionine nih.gov | Not significantly inhibited by D-Methionine nih.gov |
| Effect of Low pH | Transport stimulated thepoultrysite.comscispace.com | Transport stimulated thepoultrysite.comscispace.com |
| Relative Accumulation (High-Grade Tumor Cells) | Higher than L-Methionine researchgate.net | Lower than D-Methionine researchgate.net |
| Relative Accumulation (Low-Grade Tumor Cells) | Lower than L-Methionine researchgate.net | Higher than D-Methionine researchgate.net |
Metabolic Fate and Integration into Cellular Pathways
Once inside the cell, D-methionine undergoes a series of metabolic transformations that allow for its integration into the host's metabolic pathways, primarily through its conversion to the L-enantiomer.
The primary metabolic fate of D-methionine is its conversion to L-methionine. This process occurs via a two-step enzymatic reaction. First, D-amino acid oxidase catalyzes the oxidative deamination of D-methionine to 2-keto-4-methylthiobutanoate (KMB). nih.govthepoultrysite.com Subsequently, KMB undergoes transamination, where an amino group is transferred from another amino acid to KMB, to form L-methionine. thepoultrysite.comnih.gov This conversion is highly efficient, with studies showing that a significant fraction of administered D-methionine is converted to the L-enantiomer in vivo.
Once converted to L-methionine, it enters the general methionine metabolic pool and participates in all the physiological functions of this essential amino acid. These roles include being a fundamental building block for protein synthesis, a precursor for the synthesis of other sulfur-containing compounds like cysteine, and a key player in one-carbon metabolism. nih.govhealthline.com
| Step | Enzyme | Substrate | Product | Cofactors/Byproducts |
|---|---|---|---|---|
| 1. Oxidative Deamination | D-Amino Acid Oxidase | D-Methionine | 2-Keto-4-methylthiobutanoate (KMB) | Ammonia, Hydrogen Peroxide nih.govthepoultrysite.com |
| 2. Transamination | Transaminases | 2-Keto-4-methylthiobutanoate (KMB) | L-Methionine | Amino acid donor thepoultrysite.comnih.gov |
Following its conversion to L-methionine, the molecule plays a central role in one-carbon metabolism. L-methionine is the precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for a vast array of methylation reactions. creative-proteomics.comnih.gov The synthesis of SAM is catalyzed by the enzyme methionine adenosyltransferase, which utilizes ATP and L-methionine. wikipedia.orggoogle.com
SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and membrane structure. healthline.comcreative-proteomics.com After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine, completing the methionine cycle, or enter the transsulfuration pathway for cysteine synthesis. creative-proteomics.comnih.gov Therefore, by being efficiently converted to L-methionine, D-methionine can indirectly fuel the critical processes of one-carbon metabolism.
Interactions with S-Adenosylmethionine (SAM) Cycle (via conversion to L-Met)
Once converted to L-methionine, the molecule becomes a key substrate for the S-Adenosylmethionine (SAM) cycle, a fundamental metabolic pathway with wide-ranging implications for cellular function. The initial step of this cycle is the activation of L-methionine by the enzyme methionine adenosyltransferase (MAT), which utilizes a molecule of ATP to form S-adenosylmethionine (SAM). SAM is the primary methyl group donor in the body, participating in over 100 different methylation reactions that are critical for the synthesis of various compounds and the epigenetic regulation of gene expression.
Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is then hydrolyzed to homocysteine and adenosine. Homocysteine stands at a critical metabolic crossroads: it can either be remethylated to regenerate L-methionine, thus completing the SAM cycle, or it can enter the transsulfuration pathway. The remethylation of homocysteine to L-methionine is primarily catalyzed by methionine synthase, an enzyme that requires vitamin B12 as a cofactor and utilizes a methyl group from 5-methyltetrahydrofolate.
The availability of L-methionine, and by extension D-methionine that can be converted to it, directly influences the intracellular concentration of SAM. Studies have shown that supplementation with methionine can lead to an increase in SAM levels in various tissues.
Interactive Data Table 1: Effect of Methionine Supplementation on SAM and SAH Levels
| Tissue | Methionine Dose | Change in SAM Levels | Change in SAH Levels |
| Brain Stem | 400 mg/kg | 26% increase | No significant change |
| Liver | Low dose | Modest decrease | Modest decrease |
| Oocytes (Rainbow Trout) | 2% diet for 6 months | Increase | Increase |
| Serum (Human) | 1500 mg L-methionine daily | Significant increase | - |
This table is interactive. You can sort the columns by clicking on the headers.
Relationship with Cysteine and Glutathione (B108866) Synthesis (via conversion to L-Met)
The homocysteine generated from the SAM cycle can be directed towards the transsulfuration pathway, leading to the synthesis of cysteine and subsequently glutathione. This pathway represents a critical link between methionine metabolism and cellular antioxidant defense. The first and rate-limiting step of the transsulfuration pathway is the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CTH) to produce cysteine, α-ketobutyrate, and ammonia.
Cysteine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Glutathione plays a pivotal role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). The synthesis of glutathione from its constituent amino acids—cysteine, glutamate, and glycine—is a two-step enzymatic process.
Therefore, the metabolic fate of D-methionine, through its conversion to L-methionine and entry into the SAM cycle, is intricately linked to the cell's capacity to produce cysteine and maintain adequate levels of glutathione. Dietary intake of methionine has been shown to directly impact glutathione levels. For instance, studies in rats have demonstrated that increasing dietary methionine can lead to a significant increase in hepatic glutathione concentrations.
Interactive Data Table 2: Impact of Dietary Methionine on Glutathione Levels
| Species | Dietary Condition | Tissue | Change in Glutathione (GSH) Levels |
| Rat | Methionine and Cysteine (0.5 or 1.0 mmol/L) | Hepatocytes | Twofold increase |
| Rat | Methionine Restriction | Blood | 81-164% increase |
| Rat | Methionine Restriction | Liver | Decreased to 40% of controls |
This table is interactive. You can sort the columns by clicking on the headers.
Regulation of D-Methionine Metabolism and Homeostasis
The metabolic pathways involving D-methionine are tightly regulated to ensure cellular homeostasis and respond to changing nutritional and physiological conditions. This regulation occurs at multiple levels, including feedback inhibition of enzymes and the transcriptional control of genes involved in methionine metabolism.
Feedback Inhibition and Gene Regulation (in organisms capable of D-Met synthesis/conversion)
A key regulatory point in the connected transsulfuration pathway is the allosteric activation of cystathionine β-synthase (CBS) by S-adenosylmethionine (SAM). pnas.orgnih.govresearchgate.netresearchgate.netpnas.org When SAM levels are high, indicating an abundance of methionine, CBS is activated, directing homocysteine towards cysteine and glutathione synthesis. pnas.orgnih.govresearchgate.netresearchgate.netpnas.org Conversely, when SAM levels are low, CBS activity is reduced, conserving homocysteine for remethylation back to methionine. This mechanism ensures that the metabolic fate of homocysteine is coupled to the cell's methylation status.
Gene expression related to methionine metabolism is also tightly regulated. In microorganisms like Streptococcus pneumoniae, the absence of methionine in the growth medium leads to the upregulation of genes involved in methionine synthesis and transport. microbiologyresearch.orgmicrobiologyresearch.orgrug.nl A transcriptional regulator, CmhR, has been identified as a key activator of these genes in response to low methionine levels. microbiologyresearch.orgmicrobiologyresearch.orgrug.nl This demonstrates a sophisticated genetic switch that allows the organism to adapt to fluctuations in methionine availability.
Dietary Influences on D-Methionine Metabolism
Varying dietary methionine levels can significantly alter the plasma concentrations of methionine and its metabolites. Supplementation with methionine generally leads to increased plasma methionine levels. However, the impact on homocysteine, a metabolite with potential health implications, can be complex and depends on the dose and the individual's metabolic capacity.
Furthermore, dietary methionine levels can influence gene expression related to its own metabolism and other interconnected pathways. news-medical.net For instance, both methionine deficiency and supplementation have been shown to affect the expression of genes involved in lipid metabolism in liver cells. news-medical.net In broiler chickens, supplementation with D-methionine versus L-methionine resulted in differential expression of genes related to immune response, and metabolic and intestinal function, particularly under conditions of heat stress. nih.gov
Interactive Data Table 3: Relative Bioavailability of D-Methionine to L-Methionine in Pigs
| Response Criteria | Relative Bioavailability (%) | 95% Confidence Interval |
| Urinary N output | 87.6 | - |
| N retention (% of intake) | 89.6 | - |
| Nitrogen Retention | 101 | 57%–146% |
| ADG (Average Daily Gain) | 99.6 | 65%–134% |
This table is interactive. You can sort the columns by clicking on the headers.
Physiological and Pathophysiological Roles of D Methionine
Role in Oxidative Stress and Antioxidant Mechanisms
D-Methionine is integral to the cellular defense against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Its antioxidant effects are exerted through both direct and indirect mechanisms.
Direct and Indirect Antioxidant Properties
D-Methionine demonstrates direct antioxidant properties by acting as a scavenger of reactive oxygen species (ROS). The sulfur atom in the methionine molecule can be readily oxidized by various ROS, such as hydrogen peroxide and hydroxyl radicals, to form methionine sulfoxide (B87167). This process neutralizes the damaging potential of these reactive species nih.govopenaccesspub.orgresearchgate.netresearchgate.net. This ability to be oxidized allows methionine residues within proteins to act as a defense mechanism, protecting critical cellular components from oxidative damage researchgate.net. The resulting methionine sulfoxide can then be reduced back to methionine by the enzyme methionine sulfoxide reductase, allowing it to function as a catalytic antioxidant researchgate.netnih.gov. Furthermore, D-methionine has been noted for its metal-chelating properties, binding to transition metals like iron and copper, which can otherwise catalyze the formation of highly reactive hydroxyl radicals nbinno.com.
Indirectly, D-methionine contributes to the antioxidant capacity of the cell by serving as a precursor for the synthesis of other crucial antioxidant molecules. Through the transsulfuration pathway, methionine is converted to cysteine, a key component in the synthesis of glutathione (B108866) (GSH), which is often referred to as the body's master antioxidant openaccesspub.orgnbinno.comhealthline.com. Cysteine derived from methionine is also a precursor for taurine and hydrogen sulfide (B99878), both of which possess antioxidant functions openaccesspub.org.
| Antioxidant Property | Mechanism of Action | References |
| Direct | Scavenging of reactive oxygen species (e.g., hydrogen peroxide, hydroxyl radicals) through the oxidation of its sulfur atom to methionine sulfoxide. | nih.govopenaccesspub.orgresearchgate.netresearchgate.net |
| Metal-chelation of transition metals (e.g., iron, copper) to prevent the formation of hydroxyl radicals. | nbinno.com | |
| Indirect | Serves as a precursor for the synthesis of cysteine, which is a rate-limiting component for the production of the major endogenous antioxidant, glutathione (GSH). | openaccesspub.orgnbinno.comhealthline.com |
| Precursor for other antioxidant molecules such as taurine and hydrogen sulfide. | openaccesspub.org |
Modulation of Endogenous Antioxidant Enzymes (e.g., SOD, CAT, GPx)
D-Methionine has been shown to influence the activity and expression of key endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These enzymes are the first line of defense against ROS mdpi.com. Studies have demonstrated that L-methionine intake can activate the nuclear factor erythroid 2-related factor 2–antioxidant responsive element (Nrf2-ARE) pathway researchgate.netnih.gov. This activation leads to the upregulation of ARE-driven antioxidant enzymes such as SOD, CAT, and GPx nih.gov.
Research in growing rats has shown that oral administration of L-methionine for 14 days resulted in uniformly stimulated hepatic enzyme activities of CAT, SOD, and GPx nih.gov. Similarly, another study reported that methionine increases the activity and expression of SOD, GPx, and CAT by activating the Nrf2 pathway, thereby reducing oxidative damage researchgate.net. The dysregulation of these antioxidant enzymes has been observed in various pathological conditions, such as obesity, where the activities of GPx and SOD were reported to be altered nih.gov.
| Enzyme | Function | Effect of Methionine | Pathway |
| Superoxide Dismutase (SOD) | Converts superoxide radicals into hydrogen peroxide and oxygen. mdpi.com | Increased activity and expression. researchgate.netnih.gov | Nrf2-ARE researchgate.netnih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. mdpi.com | Increased activity and expression. researchgate.netnih.gov | Nrf2-ARE researchgate.netnih.gov |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid peroxides to water and alcohol, respectively, using glutathione as a cofactor. openaccesspub.orgmdpi.com | Increased activity and expression. researchgate.netnih.gov | Nrf2-ARE researchgate.netnih.gov |
Relationship with Glutathione Levels
D-Methionine is intricately linked to the maintenance of cellular glutathione (GSH) levels. As a precursor to cysteine, methionine provides a critical substrate for the synthesis of GSH, a tripeptide composed of glutamate, cysteine, and glycine openaccesspub.orgnih.govhealthline.com. The synthesis of GSH from cysteine occurs in two ATP-dependent steps catalyzed by glutamate cysteine ligase and GSH synthase openaccesspub.org.
Studies have shown that supplementation with methionine and cysteine can lead to increased intracellular GSH levels. For instance, hepatocytes cultured with higher concentrations of L-methionine and L-cysteine exhibited a twofold increase in intracellular GSH nih.gov. Conversely, methionine restriction has been shown to lead to adaptive changes in methionine and GSH metabolism, resulting in increased blood GSH levels in rats psu.edu. The administration of S-adenosyl-L-methionine (SAMe), a direct metabolite of methionine, has also been found to significantly increase hepatic glutathione levels in patients with liver disease nih.gov.
| Condition | Effect on Glutathione (GSH) Levels | Study Model/Subject | Reference |
| Methionine and Cysteine Supplementation | Increased intracellular GSH. | Rat hepatocytes in culture. | nih.gov |
| Methionine Restriction | Increased blood GSH. | F344 rats. | psu.edu |
| S-adenosyl-L-methionine (SAMe) Administration | Increased hepatic GSH. | Patients with alcoholic and non-alcoholic liver disease. | nih.gov |
Impact on Reactive Oxygen Species (ROS) Levels
D-Methionine plays a significant role in modulating the levels of reactive oxygen species (ROS) within cells. Through its direct scavenging activity and its contribution to the synthesis of glutathione and the enhancement of antioxidant enzyme activity, methionine helps to reduce the accumulation of ROS nih.govnih.govnih.gov. Excessive methionine, however, has been associated with increased oxidative stress in some contexts nih.gov.
Conversely, methionine restriction has been shown to decrease mitochondrial ROS production and oxidative damage nih.gov. It is known that methionine can promote the production of ROS, and therefore, a reduction in methionine intake is hypothesized to lower ROS levels and inflammatory responses oncotarget.com. In a study on growing rats, the intake of L-methionine led to a reduction in hepatic content of ROS nih.gov. This highlights the complex, dose-dependent relationship between methionine availability and cellular ROS status.
Influence on the Pentose Phosphate (B84403) Pathway
Recent evidence suggests that some of the antioxidant effects of methionine are indirectly mediated through its influence on the pentose phosphate pathway (PPP). The PPP is a crucial metabolic pathway that generates nicotinamide adenine dinucleotide phosphate (NADPH), a key reducing equivalent required for antioxidant defense systems, including the regeneration of glutathione from its oxidized form (GSSG) and the reduction of methionine sulfoxide back to methionine nih.govopenaccesspub.orgnih.gov.
Studies in Saccharomyces cerevisiae have shown that methionine supplementation leads to an increase in the concentrations of PPP metabolites and an increased expression of 6-phosphogluconate dehydrogenase, an NADPH-producing enzyme in the PPP researchgate.netnih.govbohrium.com. This enhanced flux through the oxidative PPP in the presence of methionine contributes to increased oxidant tolerance. This effect was abolished when the rate-limiting enzyme of the PPP was deleted, confirming the pathway's involvement in methionine-mediated stress resistance nih.govbohrium.com.
Modulation of Inflammatory Responses
D-Methionine and its metabolites have been shown to modulate inflammatory responses. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Methionine can exert anti-inflammatory effects by influencing the production of inflammatory mediators.
In a study using RAW 264.7 macrophages, methionine was found to inhibit the lipopolysaccharide (LPS)-induced inflammatory response. It achieved this by diminishing the activation of the mitogen-activated protein kinase (MAPK) signaling pathway and decreasing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-beta (IFN-β) nih.govacs.org. This anti-inflammatory effect was linked to an increase in intracellular S-adenosylmethionine (SAM), a key methyl donor, and subsequent alterations in DNA methylation nih.govacs.orgacs.org.
Furthermore, L-methionine treatment in LPS-induced microglial cells effectively inhibited the synthesis of pro-inflammatory M1 cytokines (IL-1β, TNF-α, and NOS2) while promoting the production of anti-inflammatory M2 cytokines (IL-4, IL-10, and Arg1) mdpi.com. This suggests that methionine can shift microglial polarization towards an anti-inflammatory phenotype. However, it is also noted that altering the dietary methionine to cysteine ratio did not necessarily attenuate the inflammatory response to an LPS injection in Wistar rats, indicating the complexity of its role in inflammation nih.gov.
| Inflammatory Mediator | Effect of Methionine | Cell/Animal Model | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production | RAW 264.7 macrophages | nih.govacs.org |
| Interleukin-6 (IL-6) | Decreased production | RAW 264.7 macrophages | nih.govacs.org |
| Interferon-beta (IFN-β) | Decreased production | RAW 264.7 macrophages | nih.govacs.org |
| Interleukin-1beta (IL-1β) | Decreased production | BV2 microglial cells | mdpi.com |
| Nitric Oxide Synthase 2 (NOS2) | Decreased production | BV2 microglial cells | mdpi.com |
| Interleukin-4 (IL-4) | Increased production | BV2 microglial cells | mdpi.com |
| Interleukin-10 (IL-10) | Increased production | BV2 microglial cells | mdpi.com |
| Arginase 1 (Arg1) | Increased production | BV2 microglial cells | mdpi.com |
Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)
Scientific literature focusing specifically on the impact of D-Methionine on individual pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is limited. However, available research points towards a general anti-inflammatory potential. For instance, studies have noted that D-Methionine can reduce intestinal inflammation in models of cisplatin-induced mucositis researchgate.net. This suggests an ability to modulate inflammatory responses, though the precise effects on specific cytokines like TNF-α, IL-6, and IL-1β remain an area for further investigation. In contrast, research on general methionine (a mix of D- and L-isomers) has shown varied results, with some studies reporting a decrease in pro-inflammatory mediators and others an increase, depending on the context and dosage nih.govnih.govresearchgate.net.
Impact on Anti-inflammatory Cytokines (e.g., IL-10)
There is a notable lack of research specifically detailing the effects of D-Methionine on anti-inflammatory cytokines such as Interleukin-10 (IL-10). While studies involving L-Methionine have demonstrated an ability to up-regulate IL-10, thereby contributing to an anti-inflammatory effect, equivalent data for the D-enantiomer is not extensively documented in existing literature nih.govmdpi.comnih.gov.
Regulation of Signaling Pathways (e.g., NF-κB, MAPK, NLRP3, Nrf2)
The direct regulatory effects of D-Methionine on key inflammatory and antioxidant signaling pathways are not yet fully elucidated. Much of the current understanding is derived from studies on L-Methionine or related molecules.
NF-κB and MAPK Pathways : Research on the dipeptide Methionyl-methionine (Met-Met) has shown that it can suppress inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways researchgate.netnih.gov. Studies on general methionine have also indicated it can modulate NF-κB signaling to reduce inflammation nih.govscielo.brscielo.br. However, direct evidence confirming that D-Methionine independently regulates these pathways is sparse.
Nrf2 Pathway : The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of endogenous antioxidant responses. Studies have shown that L-Methionine availability is crucial for activating the Nrf2-ARE pathway, which helps to reduce oxidative stress researchgate.netnih.gov. Whether D-Methionine shares this ability to activate Nrf2 signaling is not clearly established.
NLRP3 Pathway : The NLRP3 inflammasome is a key component of the innate immune system. Some research suggests that general methionine supplementation may inhibit the NLRP3 pathway in certain inflammatory conditions, although this has not been specifically demonstrated for D-Methionine researchgate.net.
Neurobiological Implications of D-Methionine
| Finding | Description | Source |
|---|---|---|
| Brain Transport | D-Methionine is transported into the brain via the L and Asc transporter systems. | nih.gov |
| Concentration | Can concentrate in the brain to significantly higher levels than L-Methionine, suggesting a lack of an endogenous metabolic system. | nih.gov |
| Metabolism | D-amino acid oxidase (DAO), an enzyme present in the brain, is capable of metabolizing D-Methionine through oxidative deamination. | cambridge.orgfrontiersin.org |
| DAO Substrate | D-Methionine is a known substrate for DAO, which degrades various D-amino acids. | cambridge.org |
Modulation of Neurotransmitter Systems (e.g., Dopaminergic Synaptic Signaling)
Direct evidence showing that D-Methionine modulates neurotransmitter systems, such as dopaminergic synaptic signaling, is scarce. The established link between methionine and neurotransmission is primarily through the metabolic cycle of L-Methionine creative-proteomics.com. This cycle produces S-adenosylmethionine (SAM), the principal methyl donor for numerous biological reactions, including the synthesis and metabolism of catecholamine neurotransmitters like dopamine creative-proteomics.commdpi.com. Gene enrichment analyses have connected the concentration of general methionine in the midbrain with the dopaminergic synaptic signaling pathway frontiersin.org. However, these findings are associated with the broader methionine cycle, which is centered on L-Methionine, and a direct role for D-Methionine in this process has not been identified.
Role in Neurological Disorders (e.g., Alzheimer's Disease)
The roles of L-Methionine and D-Methionine in the context of neurological disorders appear to be distinctly different. A significant body of research implicates high dietary intake of L-Methionine as a potential risk factor for Alzheimer's-like neurodegeneration. Studies have shown that diets enriched with L-methionine can lead to increased amyloid-β (Aβ) plaque formation, elevated tau phosphorylation, and cognitive impairment in animal models frontiersin.orgtemple.edunih.govresearchgate.net.
In sharp contrast, D-Methionine is generally considered to be biologically inert within the central nervous system and is reported to have no known direct activity in the brain related to such disorders nih.gov. While it has demonstrated protective effects against the toxicity of various drugs, a role in the pathology of Alzheimer's disease has not been established nih.gov. This highlights a critical difference between the two enantiomers, where the L-form is studied for its potential contribution to pathology, while the D-form is largely considered inactive in this context.
| Enantiomer | Observed Role in Alzheimer's Disease Models | Source |
|---|---|---|
| L-Methionine | High dietary intake is associated with increased amyloid-β plaques, tau phosphorylation, and cognitive deficits. Considered a potential risk factor. | frontiersin.orgtemple.edunih.govresearchgate.net |
| D-Methionine | No known direct activity in the brain related to Alzheimer's pathology. Generally considered biologically inert in this context. | nih.gov |
Impact on Amyloid-β and Tau Pathology
Current scientific literature derived from extensive searches does not provide specific data on the direct impact of D-Methionine on Amyloid-β and Tau pathology, which are hallmark indicators of Alzheimer's disease. Studies in this area have predominantly focused on L-methionine or methionine restriction. For instance, high-methionine diets have been associated with increased Amyloid-β formation in animal models, and methionine deprivation has been shown to reduce levels of Aβ and phosphorylated Tau frontiersin.orgfrontiersin.orgtemple.edu. However, these findings are not specific to the D-isomer and its direct interaction with these specific pathologies remains to be elucidated.
Influence on Cognitive Function
The direct influence of D-Methionine on cognitive function is not well-documented in existing research. While studies on general methionine metabolism show a complex relationship with cognition—where high intake of L-methionine may increase the risk of memory loss and methionine restriction appears beneficial—specific investigations into the cognitive effects of D-Methionine are lacking nih.govalzheimersnewstoday.commdpi.com. The distinct metabolic fate of D-Methionine, much of which is excreted unmetabolized in humans, suggests its cognitive impact may differ significantly from that of L-Methionine, warranting further targeted research nih.gov.
Mitochondrial Biogenesis and Redox Status
While L-Methionine and methionine restriction have known effects on mitochondrial function and cellular redox status, specific research detailing the role of D-Methionine in mitochondrial biogenesis and neuronal redox balance is not available in the current body of scientific literature nih.govnih.gov. The neuroprotective effects of L-Methionine have been linked to its role in the synthesis of glutathione (GSH), a critical antioxidant, which helps to decrease the accumulation of reactive oxygen species (ROS) and preserve mitochondrial functionality nih.gov. Whether D-Methionine contributes to these pathways in the central nervous system requires further investigation.
Neuroprotective Mechanisms
D-Methionine is understood to be transported into the brain, where it can reach significantly higher concentrations than L-Methionine, suggesting a lack of an endogenous metabolic system for the D-isomer in the brain nih.gov. Its protective mechanisms in the central nervous system are thought to be linked to preventing drug-induced cell death nih.gov. However, detailed molecular mechanisms specific to D-Methionine's neuroprotective actions, independent of its well-documented otoprotective effects, are not yet fully characterized.
Impact on Auditory System and Otoprotection
D-Methionine has been extensively studied for its protective effects on the auditory system, demonstrating significant efficacy in preventing damage caused by various ototoxic agents and noise.
Protection Against Ototoxic Insults (e.g., Cisplatin (B142131), Aminoglycosides, Noise)
D-Methionine has shown robust protective capabilities against hearing loss induced by several common ototoxic insults.
Cisplatin: Cisplatin, a widely used chemotherapy agent, is known for its high ototoxicity nih.gov. Preclinical studies in rats demonstrated that D-Methionine provides excellent, dose-dependent protection against cisplatin-induced hearing loss and outer hair cell damage nih.gov. This protective effect has also been observed in human trials. An exploratory Phase 2 clinical trial found that oral D-Methionine significantly reduced cisplatin-induced hearing threshold shifts in cancer patients compared to a placebo group tandfonline.combeaumont.org.
Aminoglycosides: D-Methionine confers significant protection against hearing loss induced by aminoglycoside antibiotics such as amikacin and kanamycin siu.edunih.govnih.gov. Studies have documented its ability to reduce auditory threshold shifts and preserve cochlear hair cells in animal models exposed to these antibiotics siu.eduresearchgate.net.
Noise: Both preclinical and clinical studies have investigated D-Methionine's efficacy in preventing noise-induced hearing loss (NIHL). In animal models, D-Methionine administration before and/or after noise exposure provides excellent protection against both steady-state and impulse noise nih.govresearchgate.netresearchgate.net. It has been shown to significantly reduce permanent threshold shifts and outer hair cell loss researchgate.net. This has led to its investigation in Phase 3 clinical trials aimed at developing a pharmacological agent to prevent NIHL in humans, such as military personnel during weapons training veeva.com.
| Ototoxic Insult | Model | Key Findings | Reference |
|---|---|---|---|
| Cisplatin | Human (Phase 2 Trial) | Oral D-Met treated group showed no significant hearing threshold shifts, unlike the placebo group which showed significant shifts at 10, 11.2, and 12.5 kHz. | tandfonline.com |
| Cisplatin | Rat | D-Met provided complete otoprotection at 300 mg/kg dosing as measured by ABR and SEM, and also reduced weight loss and mortality. | nih.gov |
| Aminoglycosides (Amikacin) | Animal Model | Demonstrated oral D-Met protection against amikacin-induced ototoxicity. | nih.gov |
| Aminoglycosides (Kanamycin, Gentamicin, etc.) | Chinchilla / Guinea Pig | Showed significant bi-phasic, dose-dependent protection from various aminoglycosides. | siu.edu |
| Noise (Steady State & Impulse) | Animal Models (Chinchilla) | Preloading with D-Met significantly reduced ABR threshold shifts. Rescue administration up to 7 hours post-noise also reduced hearing loss. | nih.govresearchgate.net |
| Noise | Human (Phase 3 Trial Design) | Investigated to determine efficacy in preventing NIHL and tinnitus in military personnel during weapons training. | veeva.com |
Mechanisms of Otoprotection
The protective effects of D-Methionine in the auditory system are attributed to several key mechanisms, primarily revolving around its antioxidant properties.
Direct and Indirect Antioxidant Action: Ototoxicity from cisplatin, aminoglycosides, and noise is strongly linked to the generation of ROS, leading to oxidative stress and cellular damage in the cochlea nih.govresearchgate.net. D-Methionine functions as both a direct and indirect antioxidant nih.govresearchgate.net. It can act as a direct free radical scavenger through the reversible oxidation of its sulfur component researchgate.net.
Protection of Endogenous Antioxidant Enzymes: D-Methionine helps preserve the cochlea's own antioxidant defense system. Cisplatin administration has been shown to significantly reduce the levels of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR), while increasing markers of lipid peroxidation like malondialdehyde (MDA) nih.govnih.gov. Pre-treatment with D-Methionine protects against these changes, maintaining the activity of these enzymes and preventing oxidative damage nih.govnih.gov. Studies suggest this protection of endogenous antioxidant levels is a primary mechanism of its otoprotective action nih.gov.
Modulation of Glutathione Pathway: While D-Methionine can influence the glutathione pathway, its primary protective mechanism is likely its direct antioxidant activity, especially in humans where a large portion is not converted to L-cysteine to fuel glutathione synthesis nih.govresearchgate.net. However, in animal studies, increased activity of glutathione pathway enzymes has been observed with D-Methionine administration, suggesting it may serve as a compensatory or secondary protective mechanism, particularly at higher doses siu.edu.
Complex Formation: In the context of cisplatin-induced ototoxicity, one proposed mechanism is the formation of inactive D-methionine-cisplatin complexes, which reduces the amount of free cisplatin available to cause damage in the cochlea researchgate.net.
| Mechanism | Description | Supporting Evidence | Reference |
|---|---|---|---|
| Direct Antioxidant / Free Radical Scavenger | Acts directly to neutralize reactive oxygen species (ROS) through its sulfhydryl group. | Mitigates oxidative stress generated by noise, cisplatin, and aminoglycosides. | nih.govresearchgate.net |
| Protection of Endogenous Antioxidants | Prevents the depletion of cochlear antioxidant enzymes like SOD, CAT, and GR caused by ototoxic agents. | Rats pretreated with D-Met before cisplatin showed protected levels of SOD, CAT, and GR and reduced lipid peroxidation. | nih.govnih.gov |
| S-Glutathionylation Enhancement | Identified as a potential mechanism for protection. | Dose-dependent studies showed enhancement of Grx2. | siu.edu |
| Formation of Inactive Complexes | Forms complexes with cisplatin, reducing its free concentration and subsequent toxicity. | Proposed as a mechanism to decrease cisplatin availability in the cochlea. | researchgate.net |
Antioxidant Effects in Cochlea
A primary mechanism of D-methionine's otoprotective action is its role as a potent antioxidant. researchgate.netnih.gov Ototoxic insults like cisplatin and noise exposure lead to the overproduction of reactive oxygen species (ROS) in the cochlea, causing significant oxidative stress and cellular damage. researchgate.net D-methionine counteracts this in several ways. It can act as a direct free radical scavenger. researchgate.net Furthermore, it helps to preserve the cochlea's endogenous antioxidant defense system.
Research has shown that cisplatin administration significantly reduces the levels of key antioxidant enzymes in the cochlea, such as superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR). researchgate.netnih.gov Pretreatment with D-methionine has been found to protect against these cisplatin-induced decreases, thereby maintaining the cochlea's ability to neutralize harmful ROS. researchgate.netnih.gov Studies have also demonstrated that D-methionine can increase levels of reduced glutathione (GSH), a critical intracellular antioxidant, in the cochlea. researchgate.netplos.org By preserving and bolstering these antioxidant defenses, D-methionine mitigates oxidative damage to cochlear tissues. researchgate.netresearchgate.net
Prevention of Hair Cell Loss
The sensory hair cells of the cochlea, particularly the outer hair cells (OHCs), are highly vulnerable to ototoxic damage. D-methionine has demonstrated a significant ability to protect these critical cells from destruction. nih.govnih.gov Studies using animal models have consistently shown that administration of D-methionine, either before or after exposure to cisplatin or damaging noise, can significantly reduce the loss of OHCs. nih.govresearchgate.netnih.gov This protective effect is a crucial component of its ability to prevent permanent hearing loss. The preservation of hair cell structure is a key outcome measure in studies confirming D-methionine's otoprotective efficacy. nih.gov
Protection of Stria Vascularis
The stria vascularis, a vital component of the cochlear lateral wall, is responsible for maintaining the ionic composition of the endolymph, which is essential for normal hair cell function. Cisplatin-induced ototoxicity is known to cause significant damage to this structure, including edema (swelling) and damage to marginal cells. nih.gov
Research has specifically investigated D-methionine's effects on the stria vascularis and found it to be protective. nih.gov In animal models, D-methionine administration prior to cisplatin treatment was shown to provide complete protection against the bulging and compression of marginal cells and partial protection against strial edema. nih.gov It also helped to preserve the cytoplasmic organelles within the marginal cells. nih.gov By safeguarding the integrity and function of the stria vascularis, D-methionine helps to maintain the essential electrochemical environment of the cochlea, further contributing to its otoprotective effects. nih.govnih.gov
Role of Connexins
Connexins are proteins that form gap junctions, which are essential for intercellular communication and maintaining homeostasis within the cochlea. Noise exposure has been shown to reduce the expression of key connexins, such as Connexin 26 and Connexin 30. Research indicates that D-methionine can attenuate this effect. researchgate.net Studies in mice have shown that D-methionine, administered either before or after noise exposure, could rescue noise-induced hearing loss by, among other mechanisms, maintaining the expression levels of Connexin 26 and 30. researchgate.net This suggests that preserving gap junction function is another pathway through which D-methionine exerts its otoprotective effects.
Dose-Response and Timing Studies in Otoprotection
The effectiveness of D-methionine as an otoprotective agent is dependent on both the dose administered and the timing of its administration relative to the ototoxic insult.
Dose-Response: Studies have demonstrated a clear dose-response relationship for D-methionine's protective effects against cisplatin-induced ototoxicity. In rat models, D-methionine provided excellent otoprotection at various doses, with complete protection against hearing threshold shifts and outer hair cell loss observed at a dose of 300 mg/kg. nih.gov Interestingly, research on noise-induced hearing loss has shown a biphasic dose-response, where optimal protection was observed at a specific dose (50 mg/kg/dose), with less protection at both lower and higher doses. siu.edu
Timing of Administration: The timing of D-methionine administration is a critical factor in its efficacy.
Pre-treatment (Prophylaxis): Administering D-methionine before an ototoxic insult has been shown to be highly effective. nih.govnih.gov Studies on "preloading" have found that starting D-methionine administration 2.5 to 3.5 days before steady-state noise exposure provides significant protection. nih.govnih.gov
Post-treatment (Rescue): D-methionine has also shown remarkable efficacy when given after the ototoxic event. researchgate.netnih.gov In animal models of noise-induced hearing loss, administration of D-methionine as late as 24 to 36 hours after the noise exposure has ceased can still provide significant or complete rescue from permanent hearing damage. siu.eduyoutube.com Studies have specifically shown that initiating D-methionine treatment 1, 3, 5, or even 7 hours post-noise exposure significantly reduces long-term hearing threshold shifts and outer hair cell loss. researchgate.netnih.gov
D-Methionine in Protein Synthesis and Related Processes
Unlike its L-isomer, D-methionine is not directly incorporated into proteins. nih.gov For D-methionine to be utilized in protein synthesis, it must first be converted into L-methionine. yaonutrition.comchemunique.co.za This biotransformation is a crucial step that allows the D-form of the amino acid to enter the body's metabolic pool for protein construction.
The conversion process is primarily enzymatic. nih.govyaonutrition.com The enzyme D-amino acid oxidase (DAAO), which is found in tissues such as the liver and kidney, catalyzes the initial step, converting D-methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid (KMB). yaonutrition.comresearchgate.net Subsequently, another enzyme, a transaminase, transfers an amino group to KMB, resulting in the formation of L-methionine. yaonutrition.com Once converted, this L-methionine is indistinguishable from dietary L-methionine and can be used for all its physiological functions, including protein synthesis.
Initiation of mRNA Translation (via L-Met conversion)
Protein synthesis is a fundamental cellular process that is almost universally initiated with the amino acid methionine. tandfonline.comnih.gov The start codon on a messenger RNA (mRNA) molecule, typically AUG, signals to the ribosome to begin translation. quora.com This start codon is recognized by a special initiator tRNA (tRNAi) that carries methionine (or a modified form, N-formylmethionine, in bacteria). tandfonline.comstackexchange.com
Therefore, the L-methionine that is produced from the conversion of D-methionine can be used to charge these initiator tRNA molecules. nih.gov By being converted into the L-form, D-methionine serves as a precursor that can supply the essential initiating amino acid required to start the synthesis of virtually all proteins in the body. yaonutrition.comchemunique.co.za This role is fundamental, as the binding of the methionyl-tRNAi to the start codon is a required step for the assembly of the translation initiation complex and the subsequent elongation of the polypeptide chain. nih.gov
Regulation of Gene Expression Related to Protein Synthesis
D-Methionine, an isomer of the essential amino acid L-Methionine, plays a significant role in the intricate processes of protein synthesis, extending to the regulation of gene expression. As a precursor to L-Methionine, it serves as a crucial building block for proteins. researchgate.netwikipedia.org The primary role of methionine is to initiate the translation of messenger RNA (mRNA) by binding methionyl-tRNA to the 40S ribosome, which then combines with the 60S ribosomal subunit to form the 80S ribosome, the cellular machinery for protein production. researchgate.net
Beyond this fundamental role, nutrient-gene interactions allow methionine to directly regulate the expression of genes associated with protein synthesis. researchgate.net Studies have shown that supplementation with D-Methionine can influence the expression of specific genes. For instance, in bovine mammary epithelial cells, D-Methionine treatment was found to increase the relative gene expression of S6 kinase beta-1 (S6K1) and the eukaryotic translation initiation factor EIF4A2, both of which are critical for initiating protein synthesis. koreascience.krresearchgate.net Furthermore, research on the transcriptomic response of Streptococcus pneumoniae to methionine revealed elevated expression of numerous genes involved in methionine synthesis and transport, highlighting the amino acid's ability to modulate genetic machinery to maintain homeostasis. microbiologyresearch.org Conversely, dietary methionine restriction has been shown to alter the expression of many genes that are transcriptionally regulated by the integrated stress response (ISR), a mechanism that helps cells manage environmental stress, including nutrient insufficiency. nih.govnih.gov
Effects on Mammalian Target of Rapamycin (mTOR) Pathway
The mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and protein synthesis in response to nutrient availability. nih.govmit.edu Methionine is a key nutrient signal that can activate the mTOR complex 1 (mTORC1), a primary component of this pathway. nih.govnih.gov The activation of mTORC1 promotes protein synthesis by phosphorylating its downstream targets, including p70 ribosomal S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov
Research has elucidated several mechanisms through which methionine exerts its influence:
SAM as a Sensor: Methionine is converted into S-adenosylmethionine (SAM), a universal methyl donor involved in numerous cellular processes. mit.educaringsunshine.com SAM levels are sensed by a protein called SAMTOR, which, in the absence of SAM, binds to and inhibits the mTORC1 pathway. When SAM levels are sufficient, it binds to SAMTOR, preventing this inhibition and thereby activating mTORC1. mit.edunih.gov
Phosphatase 2A (PP2A) Methylation: In the presence of high intracellular SAM levels, the catalytic subunit of the protein phosphatase PP2A becomes methylated. This activation of PP2A can lead to the activation of mTORC1 and a subsequent suppression of autophagy, a cellular recycling process. nih.gov
Upstream Signaling: Studies in bovine mammary epithelial cells have demonstrated that D-Methionine supplementation stimulates pathways like glycolysis and pyruvate metabolism. The activation of these energy-producing pathways can inhibit AMP-activated protein kinase (AMPK), a known inhibitor of mTOR, thereby promoting mTOR activity and protein synthesis. koreascience.krresearchgate.net
The table below summarizes research findings on the effects of D-Methionine on the mTOR pathway and related gene expression.
| Factor | Effect of D-Methionine Supplementation | Cell/System Studied | Key Findings |
| mTOR Pathway | Activation | Bovine Mammary Epithelial Cells | D-Met supplementation led to the phosphorylation of proteins related to the mTOR pathway, indicating its activation. researchgate.netnih.gov |
| S6K1 Gene Expression | Increased | Bovine Mammary Epithelial Cells | The gene expression for S6K1, a downstream target of the mTOR pathway, was higher in D-Met treated cells compared to control. nih.gov |
| EIF4A2 Gene Expression | Increased | Bovine Mammary Epithelial Cells | D-Met supplementation resulted in increased relative gene expression of EIF4A2, a key translation initiation factor. koreascience.krresearchgate.net |
Influence on Specific Protein Expression (e.g., Beta-Casein)
The regulatory effects of D-Methionine on gene expression and signaling pathways translate into tangible changes in the production of specific proteins. A prominent example is its influence on beta-casein, a major milk protein. Studies utilizing an immortalized bovine mammary epithelial cell line (MAC-T) have consistently shown that D-Methionine supplementation can stimulate milk protein synthesis, partly by increasing beta-casein expression. nih.govnih.gov
Other Emerging Physiological Roles
Gut Health and Microbiota Modulation
Methionine metabolism is increasingly recognized as a critical factor in maintaining gut health and modulating the composition of the gut microbiota. Dietary methionine levels can significantly alter the gut environment. Methionine restriction (MR) has been shown to improve intestinal barrier function by increasing the mRNA expression of tight junction proteins like zonula occludens (ZO)-1, claudin-3, and claudin-5. nih.gov
Furthermore, methionine intake influences the microbial landscape of the gut. MR diets have been observed to increase the abundance of beneficial, short-chain fatty acid (SCFA)-producing bacteria such as Lachnospiraceae, Roseburia, and Ruminococcaceae_UCG-014. nih.govnih.gov Concurrently, it can decrease the abundance of pro-inflammatory bacteria like Proteobacteria and Escherichia-Shigella. nih.gov These shifts in microbiota composition contribute to increased levels of SCFAs (acetate, propionate, and butyrate), which are vital for gut health, and a reduction in inflammation. nih.govnih.govrsc.org These findings suggest that methionine plays a key physiological role in the interplay between diet, gut microbiota, and intestinal integrity. nih.govfrontiersin.org
The table below details the observed changes in gut microbiota with dietary methionine restriction.
| Bacterial Group | Effect of Methionine Restriction | Associated Function |
| Lachnospiraceae | Increased Abundance nih.gov | SCFA Production |
| Roseburia | Increased Abundance nih.govrsc.org | SCFA Production |
| Bifidobacterium | Increased Abundance rsc.org | SCFA Production |
| Lactobacillus | Increased Abundance rsc.org | SCFA Production |
| Proteobacteria | Decreased Abundance nih.gov | Pro-inflammatory |
| Escherichia-Shigella | Decreased Abundance nih.gov | Pro-inflammatory |
| Desulfovibrio | Decreased Abundance rsc.org | Pro-inflammatory, H2S Production |
Immunomodulation
Methionine is essential for a properly functioning immune system, and its availability can modulate immune responses. caringsunshine.comvai.org It acts as a precursor for the synthesis of glutathione, a major antioxidant that protects immune cells from oxidative stress generated during an immune response. caringsunshine.com Methionine is also a source of methyl groups for DNA and protein methylation, processes that can influence immune cell proliferation and function. frontiersin.org
Animal studies suggest that methionine supplementation can affect lymphocyte proliferation and antibody production. caringsunshine.com Conversely, restricting methionine in the diet can dampen the activity of specific immune cells. For example, because T cells cannot produce their own methionine, they must acquire it from dietary sources. vai.org Restricting methionine intake can therefore remove the fuel for over-active inflammatory T-cell responses, which may be beneficial in the context of autoimmune disorders. vai.org Methionine restriction has also been shown to reduce the expression of pro-inflammatory cytokines like TNF-α in mouse models of colitis, indicating its potent immunomodulatory and anti-inflammatory potential. nih.gov
Renal Metabolism and Elimination
The kidney is the principal organ responsible for the metabolism and elimination of D-Methionine. nih.gov D-amino acids, including D-Methionine, are metabolized by the enzyme D-amino acid oxidase (DAO), which is present in its highest concentration in the kidneys. nih.gov This enzyme facilitates the conversion of D-Methionine into its corresponding α-keto acid, 2-oxo-4-methylthiobutyric acid. This intermediate is then converted into the biologically active L-enantiomer, L-Methionine, which can be used by the body. nih.gov
Studies in rats with reduced renal mass have demonstrated the kidney's critical role in this process. nih.gov When kidney function is impaired, the elimination of D-Methionine from the plasma is significantly slowed down. The clearance values for the conversion of D-Methionine to L-Methionine in nephrectomized rats were found to be only one-sixth of those in control rats. nih.gov This highlights that the kidney is the primary site for the chiral inversion of D-Methionine, a crucial step for its utilization and eventual elimination. nih.gov Excess methionine that is not used is broken down, with its nitrogen components being converted to urea and excreted by the kidneys in the urine. droracle.ai
Radioprotection (e.g., against DNA damage)
D-methionine (D-Met), the dextro-isomer of the essential amino acid L-methionine, has been identified as a promising radioprotective agent, demonstrating the ability to shield normal tissues from the damaging effects of ionizing radiation. nih.govbioone.org Research indicates that D-Met can selectively protect non-transformed primary human cells from radiation-induced cell death without conferring similar protection to cancerous tumor cells. nih.govaacrjournals.org This selective protection is a significant advantage over free-radical scavengers, which typically protect both normal and tumor cells. aacrjournals.org
Studies have shown that D-Met provides significant protection to normal human fibroblasts from the loss of clonogenicity following radiation exposure, with a protection factor of 1.6 ± 0.15. aacrjournals.org In murine models, D-Met has demonstrated a dose-dependent protective effect against radiation-induced oral mucositis, a common and debilitating side effect of cancer radiotherapy. nih.govaacrjournals.org
The mechanism behind D-Met's radioprotective effects appears to be multifaceted. While it does not seem to alter the immediate generation of free radicals or prevent initial DNA damage (as measured by histone phosphorylation) following irradiation, it does selectively mitigate the loss of mitochondrial membrane potential in normal, non-transformed cells. nih.govaacrjournals.org This effect on mitochondrial stability is not observed in tumor cells, contributing to its selective protective action. aacrjournals.org
Further investigations into its role at the molecular level have explored its effect on isolated DNA. In studies using supercoiled plasmid DNA exposed to carbon ion beams, D-methionine provided protection against DNA strand breaks comparable to that of dimethylsulfoxide (DMSO), a known hydroxyl radical scavenger. bioone.orgnih.govresearchgate.net This suggests that one of the protective mechanisms of D-methionine at the DNA level could be through the scavenging of hydroxyl radicals. nih.govresearchgate.net Interestingly, these in vitro DNA studies showed no significant difference in the radioprotective effect between D-methionine and L-methionine, indicating that the stereospecific, selective protection observed in cellular and in vivo models likely occurs at a biological level beyond direct DNA interaction. bioone.orgnih.gov
Table 1: Radioprotective Effects of D-Methionine in In Vitro and In Vivo Models
| Model System | Type of Radiation | Endpoint Measured | Key Finding | Reference |
|---|---|---|---|---|
| Nontransformed primary human cells | Ionizing Radiation | Cell Death | Selective protection of normal cells, not tumor cells (Protection factor: 1.2-1.6) | aacrjournals.org |
| Normal human fibroblasts | Ionizing Radiation | Clonogenicity (Cell Survival) | Significant protection from radiation-induced loss of clonogenicity (Protection factor: 1.6 ± 0.15) | aacrjournals.org |
| C3H Mice | Ionizing Radiation | Oral Mucositis | Dose-dependent protection against mucosal injury | nih.govaacrjournals.org |
| pBR322 Plasmid DNA | Carbon Ion Beam | DNA Strand Breaks | Protection equivalent to DMSO, suggesting hydroxyl radical scavenging | nih.govresearchgate.net |
Potential in Biofilm Disassembly
D-methionine has emerged as a significant signaling molecule in the microbial world, playing a role in the disassembly of biofilms. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from environmental stresses, including antibiotics. asm.org The ability to disrupt these structures is of great interest for medical and industrial applications. nih.gov
Research has shown that D-methionine, often in concert with other D-amino acids like D-leucine, D-tyrosine, and D-tryptophan, can both prevent the formation of and break down existing biofilms of various bacterial species. nih.govnih.gov This effect has been documented in bacteria such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.govnih.gov The D-amino acids appear to act as a natural signal for biofilm disassembly, being produced by bacteria like B. subtilis as biofilms age. nih.gov
The mechanism of action involves the disruption of the extracellular matrix that holds the biofilm together. nih.gov Treatment with D-amino acids, including D-methionine, has been shown to trigger the release of amyloid fibers, a key protein component linking the cells within the B. subtilis biofilm. nih.govnih.gov This is thought to occur through the incorporation of D-amino acids into the peptidoglycan of the bacterial cell wall, which in turn interferes with the anchoring of these crucial matrix proteins. nih.govasm.org
Furthermore, D-methionine has been shown to enhance the efficacy of antimicrobial agents against biofilms. asm.org By dispersing the protective biofilm matrix, D-amino acids can render the newly released planktonic bacteria more susceptible to conventional antibiotics. asm.orgresearchgate.net For example, a mixture of D-amino acids including D-methionine significantly enhanced the activity of the antibiotic rifampin against S. aureus biofilms and the antibiotics colistin and ciprofloxacin against P. aeruginosa biofilms. asm.org This synergistic effect presents a promising strategy for treating persistent biofilm-associated infections. asm.org
Table 2: Effect of D-Methionine on Bacterial Biofilms
| Bacterial Species | Effect | Mechanism of Action | Additional Notes | Reference |
|---|---|---|---|---|
| Bacillus subtilis | Prevents biofilm formation and disassembles existing biofilms | Causes the release of amyloid fibers that link cells together | Acts as a natural signaling molecule for disassembly | nih.gov |
| Staphylococcus aureus | Prevents biofilm formation; enhances antibiotic efficacy | Disrupts connection between extracellular matrix protein and the cell | Effective in combination with rifampin | asm.orgasm.org |
| Pseudomonas aeruginosa | Prevents biofilm formation; enhances antibiotic efficacy | Not fully detailed, but prevents aggregation | Effective in combination with colistin and ciprofloxacin | nih.govasm.org |
| Desulfovibrio vulgaris | Enhances biocide efficacy | Biofilm dispersal converts sessile cells to more vulnerable planktonic cells | Synergistic with tetrakis hydroxymethyl phosphonium sulfate (B86663) (THPS) | researchgate.net |
Analytical Methodologies for D Methionine Research
Chromatographic Techniques for Chiral Separation
Chromatography stands as a cornerstone for the enantioseparation of amino acids. The fundamental principle involves the differential interaction of the D- and L-enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Gas chromatography, coupled with mass spectrometry, is a powerful technique for the chiral analysis of amino acids, including methionine. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. This process typically involves the esterification of the carboxyl group followed by acylation of the amino group.
The separation of the derivatized enantiomers is then achieved on a capillary column coated with a chiral stationary phase. A commonly used CSP for this purpose is Chirasil®-L-Val, which is a polysiloxane bonded to L-valine tert-butylamide. researchgate.netnih.gov The mass spectrometer serves as a highly sensitive and selective detector, often operated in the selected ion monitoring (SIM) mode to enhance the signal-to-noise ratio and provide reliable quantification. nih.gov The deuterium labeling method, in conjunction with GC-MS, can also be employed to estimate the extent of racemization of amino acids during processes like peptide hydrolysis. researchgate.net
Key aspects of GC-MS for D-Methionine analysis:
Derivatization: Essential for volatility, common methods include N(O,S)-trifluoroacetyl-O-isopropyl esterification or N(O)-pentafluoropropionyl amino acid 2-propyl esterification. researchgate.net
Chiral Stationary Phase: Chirasil®-L-Val is a frequently used phase for the enantioseparation of amino acid derivatives. researchgate.netnih.gov
Detection: Mass spectrometry provides high sensitivity and specificity, particularly in SIM mode. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) offers a versatile and highly sensitive approach for the analysis of amino acids without the need for derivatization, although derivatization can sometimes be used to improve chromatographic performance. For chiral separations, the principles are similar to other forms of liquid chromatography, relying on a chiral stationary phase or a chiral additive in the mobile phase.
LC-MS/MS (tandem mass spectrometry) methods have been developed for the sensitive and rapid analysis of methionine in biological samples such as plasma. nih.govnih.gov While many routine LC-MS methods for methionine are not designed for chiral separation, the coupling of a suitable chiral HPLC method with a mass spectrometer allows for the unambiguous identification and quantification of D-methionine. The mass spectrometer provides not only detection but also structural information, confirming the identity of the eluting peaks. The use of electrospray ionization (ESI) is common for the analysis of polar molecules like amino acids. nih.gov
Table 1: Example LC-MS/MS Parameters for Methionine Analysis
| Parameter | Setting |
|---|---|
| Chromatography | Reverse Phase Liquid Chromatography nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |
| Application | Quantification of methionine in human plasma nih.govnih.gov |
Note: This table represents typical parameters for methionine analysis; for chiral separation, a chiral column would be substituted.
High-performance liquid chromatography is one of the most widely used techniques for the enantiomeric separation of amino acids. researchgate.net The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common approach. sigmaaldrich.com A variety of CSPs have been successfully employed for the resolution of D- and L-methionine.
Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for the separation of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them well-suited for polar and ionic compounds like methionine. sigmaaldrich.com Another class of effective CSPs are cyclofructan-based columns. For instance, an isopropylcarbamate cyclofructan 6 chiral stationary phase has been shown to achieve enantioselective separation of methionine using a polar-organic mobile phase. rsc.org
The choice of mobile phase is critical for achieving optimal separation. A mixture of organic solvents like methanol and acetonitrile with acidic and basic additives (e.g., acetic acid and triethylamine) is often used to fine-tune the retention and selectivity. rsc.org Detection is typically performed using UV detectors at low wavelengths (e.g., 205-210 nm), but other detectors like polarimetric and circular dichroism detectors can also be used for enhanced specificity. sigmaaldrich.comrsc.org
Table 2: HPLC Conditions for Chiral Separation of Methionine Enantiomers
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | Astec® CHIROBIOTIC® T sigmaaldrich.com | Isopropylcarbamate cyclofructan 6 rsc.org |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02) sigmaaldrich.com | Methanol:Acetonitrile:Acetic Acid:Triethylamine (75:25:0.3:0.2) rsc.org |
| Flow Rate | 1.0 mL/min sigmaaldrich.com | Not Specified |
| Column Temperature | 25 °C sigmaaldrich.com | Not Specified |
| Detector | UV, 205 nm sigmaaldrich.com | Low-wavelength UV, Polarimetric, Circular Dichroism rsc.org |
Capillary Electrophoresis (CE) for Chiral Analysis
Capillary electrophoresis has emerged as a powerful analytical tool for chiral separations, offering several advantages over chromatographic methods, including high separation efficiency, low consumption of samples and reagents, and operational flexibility. chromatographyonline.com The separation in CE is based on the differential migration of analytes in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).
The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different electrophoretic mobilities. bio-rad.com Various chiral selectors have been employed for the separation of amino acid enantiomers, with cyclodextrins and their derivatives being among the most common.
Another effective approach is chiral ligand exchange capillary electrophoresis (CLE-CE). chromatographyonline.com This technique involves the use of a complex formed between a metal ion (e.g., copper(II)) and a chiral ligand. The enantiomers of the analyte interact with this chiral metal complex, forming diastereomeric ternary complexes with different stabilities, which leads to their separation. chromatographyonline.com The high efficiency of CE allows for the baseline resolution of many amino acid enantiomers in short analysis times. researchgate.net
Biosensor Development for D-Methionine Detection
While chromatographic and electrophoretic methods are highly accurate, they can be time-consuming and require sophisticated instrumentation. nih.gov Biosensors offer a promising alternative for rapid, selective, and sensitive detection of specific molecules like D-methionine. These devices integrate a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the analyte concentration.
For the specific detection of D-amino acids, enzymes with high stereospecificity are ideal biological recognition elements. The flavoenzyme D-amino acid oxidase (DAAO) is particularly well-suited for this purpose. nih.gov DAAO catalyzes the oxidative deamination of various D-amino acids, including D-methionine, to produce the corresponding α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). nih.gov
The development of biosensors for D-methionine often leverages the measurement of one of the products of the DAAO-catalyzed reaction. Amperometric biosensors are the most common type, where an electrode is used to measure the current generated from the oxidation or reduction of an electroactive species. nih.gov In the context of DAAO, these biosensors typically monitor the production of hydrogen peroxide. The enzyme is immobilized on the surface of an electrode, and when D-methionine is present, the enzymatic reaction generates H₂O₂, which is then electrochemically oxidized at the electrode surface, producing a current that is directly proportional to the D-methionine concentration. nih.gov The D-amino acid oxidase from the yeast Rhodotorula gracilis is often used due to its high turnover number and broad substrate specificity, which includes D-methionine. springernature.com
Table 3: Principle of DAAO-Based Amperometric Biosensor for D-Methionine
| Component | Function |
|---|---|
| Biological Element | D-amino acid oxidase (DAAO) nih.gov |
| Analyte | D-Methionine |
| Reaction | D-Methionine + O₂ + H₂O → α-keto-γ-(methylthio)butyric acid + NH₃ + H₂O₂ nih.gov |
| Transducer | Electrode (e.g., gold, graphite) nih.govmdpi.com |
| Detected Species | Hydrogen Peroxide (H₂O₂) nih.gov |
| Output Signal | Electrical Current |
Types of Biosensors
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect specific analytes. mdpi.com For D-Methionine and other D-amino acids, these sensors offer rapid and selective determination, which is essential for life science and industrial applications. mdpi.com The signal generated by the interaction between the analyte and the biological component can manifest in various forms, leading to different types of biosensors. mdpi.com
Calorimetric Biosensors: These devices measure the heat generated or absorbed during a biochemical reaction.
Potentiometric Biosensors: These sensors detect changes in the distribution of charge caused by a biorecognition event.
Amperometric Biosensors: This is one of the most common types of electrochemical biosensors. nih.gov They operate by applying a constant potential between a working and a reference electrode, which encourages redox reactions. nih.gov The resulting current is proportional to the analyte's concentration. nih.gov Often, oxidases are used as the biological element, and the sensor monitors the consumption of oxygen or the generation of hydrogen peroxide. nih.govdss.go.th An innovative electrochemical microfluidic chip has been developed for the detection of D-Methionine, considered a biomarker for cholera, using D-amino acid oxidase (DAAO) to direct the reaction. mdpi.comnih.gov
Optical Biosensors: These sensors measure changes in absorbance or fluorescence resulting from the interaction between the analyte and the biorecognition element.
Piezoelectric Biosensors: These sensors utilize materials that generate an electrical charge in response to mechanical stress. mdpi.com The binding of an analyte to the sensor's surface causes a change in mass, which alters the resonant frequency of the piezoelectric material. mdpi.comnih.gov This change is then measured as the output signal. nih.gov Piezoelectric biosensors offer a label-free method for direct detection. mdpi.comnih.gov Methionine crystals themselves have been shown to exhibit high piezoelectric responses. researchgate.net
| Biosensor Type | Principle of Operation | Application Example for D-Amino Acids |
|---|---|---|
| Calorimetric | Measures heat change from a biochemical reaction. | General enzymatic activity measurement. |
| Potentiometric | Measures changes in charge distribution. | Ion-selective measurements. |
| Amperometric | Measures current from a redox reaction at a constant potential. nih.gov | Detection of D-Met and D-Leu using a DAAO-based microfluidic chip. mdpi.comnih.gov |
| Optical | Measures changes in light absorbance or fluorescence. | Fluorimetric detection following chromatographic separation. |
| Piezoelectric | Measures changes in oscillation frequency due to mass binding on a crystal surface. mdpi.com | Label-free detection of analytes based on affinity reactions. nih.gov |
Stable Isotope Methodology in Metabolic Studies
Stable isotope methodology is a powerful tool for investigating the stereoselective kinetics of amino acid enantiomers in vivo. nih.govoup.com This technique allows for the direct detection and evaluation of metabolic pathways, such as the conversion of D-Methionine to its L-enantiomer. nih.govoup.com
In a study conducted on rats, D-[²H₃]methionine was administered intravenously. nih.govoup.com Plasma concentrations of the labeled D- and L-methionine, as well as endogenous L-methionine, were determined using a stereoselective gas chromatography-mass spectrometry (GC-MS) method. nih.govoup.com The results showed that L-[²H₃]methionine appeared rapidly in the plasma after the administration of D-[²H₃]methionine. nih.govoup.com Conversely, when L-[²H₃]methionine was administered, the D-enantiomer was not detected. nih.govoup.com
By analyzing the area under the plasma concentration-time curve, researchers estimated that the fraction of D-[²H₃]methionine converted into L-[²H₃]methionine was greater than 90%. nih.govoup.com This finding demonstrates that almost all intravenously administered D-Methionine is converted into the L-enantiomer in vivo. nih.govoup.com This stable isotope technique is valuable for developing effective treatment regimens based on pathophysiological mechanisms. rug.nl
Radiolabeling Techniques for Diagnostic Imaging
Radiolabeling of amino acids has become an established method in diagnostic imaging, particularly for positron emission tomography (PET). snmjournals.org D-Methionine can be radiolabeled and used as a tracer to image specific biological processes, offering a noninvasive way to detect and monitor diseases. acs.orgnih.gov
Synthesis of d-[methyl-¹¹C]Methionine for PET Imaging
The synthesis of d-[methyl-¹¹C]Methionine (d-[¹¹C]Met) is a critical step for its use as a PET radiotracer. acs.orgnih.gov An automated, in-loop radiosynthesis method has been developed that yields d-[¹¹C]Met with a high enantiomeric excess of over 99%. acs.orgnih.govnih.gov This improved method utilizes a linear D-homocysteine precursor, which is a significant advancement over previous methods that used a D-homocysteine thiolactone hydrochloride precursor and resulted in a lower enantiomeric excess (75-85%). acs.orgnih.govnih.gov The synthesis starts with carbon-11 (B1219553) (¹¹C) methyl iodide, and the total synthesis time, including purification, is typically between 20 and 30 minutes. researchgate.net
Application in Infection Diagnosis and Differentiation from Sterile Inflammation
A significant challenge in clinical imaging is the inability of existing techniques to reliably distinguish bacterial infections from sterile inflammation or tumors. nih.govacs.org d-[¹¹C]Met has emerged as a promising bacteria-specific PET tracer for this purpose. nih.govnih.gov This is based on the principle that bacteria preferentially incorporate exogenous D-amino acids into their peptidoglycan cell wall, a structure essential for both Gram-positive and Gram-negative organisms. nih.govnih.gov
Studies in murine models have demonstrated that d-[¹¹C]Met can effectively distinguish active bacterial infections from sterile inflammation induced by heat-killed bacteria. acs.orgnih.govnih.gov The tracer accumulates in tissues infected with both Gram-positive and Gram-negative bacteria with minimal background uptake. nih.govnih.gov In vitro screening has shown that d-[¹¹C]Met is taken up by a broad panel of clinically relevant pathogens, including:
E. coli
P. aeruginosa
K. pneumoniae
S. aureus
S. epidermidis
L. monocytogenes acs.org
Initial human studies have shown that d-[¹¹C]Met is well-tolerated, has a favorable radiation profile, and shows increased uptake in areas of suspected infection, making it a promising agent for accurately diagnosing bacterial infections. nih.gov
| Bacterial Type | Pathogen Screened | Uptake of d-[¹¹C]Met |
|---|---|---|
| Gram-Negative | E. coli | Positive acs.org |
| Gram-Negative | P. aeruginosa | Positive acs.org |
| Gram-Negative | K. pneumoniae | Positive acs.org |
| Gram-Positive | S. aureus | Positive acs.org |
| Gram-Positive | S. epidermidis | Positive acs.org |
| Gram-Positive | L. monocytogenes | Positive acs.org |
Protein and Metabolite Profiling Techniques
Advanced analytical techniques are employed to study the role and impact of D-Methionine at the molecular level, including its effects on the proteome and metabolome.
Proteomics Analysis
Proteomics allows for the large-scale study of proteins, including post-translational modifications like the oxidation of methionine residues. acs.orgresearchgate.net The oxidation of protein-bound methionine to methionine sulfoxide (B87167) is a significant modification linked to oxidative stress and cellular signaling. researchgate.netnih.gov
Mass spectrometry-based proteomics methods are particularly advantageous for measuring methionine oxidation on a proteome-wide scale. researchgate.netpnas.org A novel method involves isotopically labeling unoxidized methionines with ¹⁸O-labeled hydrogen peroxide and then quantifying the relative ratios of ¹⁸O- and ¹⁶O-oxidized methionines to determine the degree of in vivo oxidation. acs.org Using such techniques in human Jurkat cells stressed with hydrogen peroxide, researchers have mapped over 2,000 oxidation-sensitive methionines in more than 1,600 different proteins and quantified their extent of oxidation. nih.gov This type of analysis provides a census of folding stabilities for the proteome and reveals how protein stability influences the tendency for methionine oxidation. pnas.org
Therapeutic and Diagnostic Research Applications of D Methionine
Therapeutic Potential in Hearing Loss Prevention and Treatment
D-Methionine has emerged as a promising agent for mitigating hearing damage induced by various sources, including ototoxic drugs and excessive noise. Its otoprotective properties are largely attributed to its antioxidant capabilities, which help to counteract the oxidative stress that underlies much of the cellular damage in the inner ear. researchgate.net
Clinical Translation Studies
The journey of D-methionine from preclinical animal studies to human clinical trials highlights its potential as a protective agent against hearing loss. siu.edu Animal models, including rats, guinea pigs, and chinchillas, have consistently demonstrated the otoprotective effects of D-methionine against hearing loss induced by cisplatin (B142131), carboplatin, aminoglycosides, and noise. researchgate.netnih.gov These successful preclinical findings have paved the way for human studies.
A significant milestone in this translational research is a Phase 3, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of oral D-methionine in reducing noise-induced hearing loss (NIHL) and tinnitus in military personnel. clinicaltrials.govveeva.com The primary goal of this study is to establish a safe and effective oral agent to supplement physical hearing protection. clinicaltrials.govveeva.com Preliminary results from earlier Phase 2 trials with 200 subjects showed a decrease in hearing loss among participants. health.mil Another Phase 2 clinical trial involving cancer patients demonstrated that individuals receiving oral D-methionine before each cisplatin dose had reduced auditory brainstem response (ABR) threshold shifts compared to the placebo group. researchgate.net Specifically, the D-methionine group showed no significant shifts in hearing thresholds at any tested frequency, whereas the placebo group experienced significant shifts at 10, 11.2, and 12.5 kHz. mdpi.com
These studies underscore the potential of D-methionine to be administered orally, a practical advantage for clinical use. asha.orgentandaudiologynews.com While also effective when applied directly to the round window of the cochlea, oral administration is more feasible for preventing recurrent hearing loss. entandaudiologynews.comjst.go.jp
Interactive Data Table: Overview of D-Methionine Clinical Trials for Hearing Loss
| Phase | Condition | Population | Key Findings/Objective | Citations |
| Phase 3 | Noise-Induced Hearing Loss (NIHL) and Tinnitus | Military Drill Sergeant Instructor Trainees | To determine the efficacy of oral D-methionine in preventing permanent NIHL and reducing tinnitus from weapons training. | clinicaltrials.govveeva.com |
| Phase 2 | Cisplatin-Induced Ototoxicity | Cancer Patients | D-methionine group showed no significant hearing threshold shifts, unlike the placebo group. | researchgate.netmdpi.com |
| Phase 2 | Noise-Induced Hearing Loss (NIHL) | Military Personnel | Preliminary results indicated a decrease in hearing loss. | health.mil |
Applications in Chemotherapy-Induced Ototoxicity
Cisplatin and other platinum-based chemotherapy drugs are known to cause significant hearing loss (ototoxicity). researchgate.net D-methionine has been extensively studied for its ability to counteract this side effect without compromising the anticancer efficacy of the chemotherapy. asha.org
Research has shown that D-methionine protects against cisplatin-induced damage to the stria vascularis and prevents hearing loss by mitigating oxidative stress. researchgate.netnih.govasha.org It helps maintain the levels of endogenous antioxidants in the cochlea, such as superoxide (B77818) dismutase, catalase, and glutathione (B108866), which are typically depleted by cisplatin. researchgate.netmdpi.com Animal studies have demonstrated that both oral and injected D-methionine provide comparable levels of otoprotection against cisplatin-induced auditory brainstem response (ABR) threshold shifts. researchgate.netresearchgate.net Furthermore, D-methionine has been shown to be more effective than other potential protective agents like glutathione and its esters in the context of cisplatin-induced ototoxicity. researchgate.net
The protective mechanism of D-methionine in this context is believed to involve the formation of D-methionine-cisplatin complexes, which reduces the concentration of free, ototoxic cisplatin. mdpi.com Importantly, these complexes appear to retain the antitumor activity of cisplatin. mdpi.com
Applications in Aminoglycoside-Induced Ototoxicity
Aminoglycoside antibiotics, such as gentamicin, amikacin, and tobramycin, are another class of drugs that can cause hearing loss. nih.gov D-methionine has shown promise in protecting against the ototoxic effects of these antibiotics. researchgate.netnih.gov
Studies in animal models have demonstrated that D-methionine can reduce hearing loss induced by gentamicin, amikacin, and tobramycin. nih.govgrantome.comtandfonline.com It is thought to work by detoxifying free radicals, preventing hair cell death in the organ of Corti, and increasing cochlear mitochondrial glutathione levels. nih.govnih.gov Research in guinea pigs showed that D-methionine decreased tobramycin-induced ototoxicity in a dose-dependent manner. nih.gov While the protection against aminoglycoside-induced ototoxicity may not be as complete as that observed for noise or cisplatin, research is ongoing to optimize dosing regimens for better hearing protection. asha.org A key finding is that D-methionine does not appear to interfere with the antimicrobial action of these aminoglycosides, which is crucial for its potential clinical use. grantome.comnih.gov
Applications in Noise-Induced Hearing Loss
Noise-induced hearing loss (NIHL) is a major global health issue. nih.gov D-methionine has been identified as a leading pharmacological candidate for preventing and treating NIHL. researchgate.nethealth.milentandaudiologynews.com Its effectiveness stems from its ability to mitigate the oxidative stress generated by excessive noise exposure, thereby preventing hearing loss and sensory cell death. researchgate.net
Numerous animal studies have documented that D-methionine can significantly reduce both temporary and permanent threshold shifts caused by steady-state and impulse noise. researchgate.netnih.gov A noteworthy aspect of this research is the exploration of "rescue" treatment, where D-methionine is administered after the noise exposure. Studies in chinchillas have shown that D-methionine can significantly reduce NIHL even when administered 1 to 7 hours after the noise has ceased. researchgate.netnih.gov This finding is particularly relevant for military or industrial settings where individuals may notice a change in hearing after noise exposure. researchgate.net
The development of an oral formulation of D-methionine has been a significant step forward, making it a practical option for prophylactic use in situations with anticipated noise exposure, such as for soldiers in training. clinicaltrials.govveeva.comentandaudiologynews.com
Interactive Data Table: D-Methionine Research in Different Types of Hearing Loss
| Type of Hearing Loss | Ototoxic Agent/Cause | Key Research Findings | Animal Models | Citations |
| Chemotherapy-Induced | Cisplatin, Carboplatin | Protects stria vascularis, preserves endogenous antioxidants, forms non-toxic complexes with cisplatin. | Rat, Guinea Pig | researchgate.netnih.govasha.orgresearchgate.netmdpi.com |
| Aminoglycoside-Induced | Gentamicin, Amikacin, Tobramycin | Reduces hair cell death, increases mitochondrial glutathione, does not interfere with antibiotic activity. | Guinea Pig | researchgate.netasha.orgnih.govgrantome.comtandfonline.comnih.gov |
| Noise-Induced | Steady-state and Impulse Noise | Reduces temporary and permanent threshold shifts, effective as a prophylactic and rescue treatment. | Chinchilla, Mouse | researchgate.netclinicaltrials.govveeva.comentandaudiologynews.comnih.gov |
Potential in Neurodegenerative Diseases
Beyond its role in hearing protection, research has begun to explore the connection between methionine metabolism and neurodegenerative diseases, particularly Alzheimer's disease. This research primarily focuses on dietary methionine restriction rather than the administration of D-methionine.
Dietary Restriction Strategies for Alzheimer's Disease
Dietary restriction of the essential amino acid methionine has been investigated as a potential strategy to mitigate the progression of neurodegenerative conditions like Alzheimer's disease. acs.orgnih.govnumberanalytics.com Studies suggest that a high-methionine diet may induce Alzheimer's-like symptoms, while methionine restriction has been shown to alleviate them in animal models. frontiersin.orgfrontiersin.org
In mouse models of Alzheimer's disease, a methionine-restricted diet has been shown to improve working memory, reduce neuronal damage, and decrease the accumulation of amyloid-beta plaques in the brain. acs.orgnih.gov The mechanisms behind these neuroprotective effects are multifaceted. One proposed mechanism involves the modulation of the gut microbiota. acs.org A methionine-restricted diet was found to alter the gut microbiome composition, leading to an increase in beneficial bacteria and the production of neuroprotective metabolites like indole-3-propionic acid (IPA). acs.org This, in turn, was linked to the activation of neuroprotective signaling pathways in the brain. acs.org
Another key mechanism appears to be the reduction of oxidative stress. nih.gov Methionine restriction has been shown to balance the redox status in the brain and activate the cystathionine-β-synthase (CBS)/H2S pathway, which plays a role in protecting neurons from oxidative damage. nih.govmdpi.com It has also been observed to restore synapse structure and improve mitochondrial function in the brains of male Alzheimer's model mice. nih.gov Interestingly, some of the cognitive benefits of methionine restriction have shown sex-specific effects, with more pronounced improvements observed in male mice in some studies. acs.orgnih.gov
Modulation of Disease Pathogenesis
D-methionine is under investigation for its potential to modulate the underlying processes of various diseases. Research suggests its involvement in pathways related to oxidative stress, inflammation, and cellular metabolism, which are central to the pathogenesis of numerous conditions.
In the context of cancer, methionine metabolism is a significant area of focus. Many cancer cells show an increased dependency on methionine, a phenomenon sometimes referred to as the "Hoffmann effect". mdpi.com This reliance suggests that targeting methionine pathways could be a viable therapeutic strategy. mdpi.com Methionine restriction has been shown to reduce levels of the antioxidant NADPH, increase reactive oxygen species (ROS), and alter the ratio of reduced to oxidized glutathione, all of which can inhibit cancer cell growth and increase their susceptibility to various drugs. mdpi.com Furthermore, by influencing histone methylation, methionine can impact the epigenome, leading to changes in gene expression that can affect cancer cell survival and proliferation. mdpi.com
Studies have also explored the role of methionine in neurodegenerative diseases like Alzheimer's. A high-methionine diet has been shown to induce Alzheimer's-like symptoms in animal models, while methionine restriction has been reported to alleviate them. frontiersin.org The proposed mechanisms involve the modulation of the dopaminergic synaptic signaling pathway and the levels of amyloid-beta (Aβ) and phosphorylated Tau (p-Tau), which are hallmark pathological features of Alzheimer's disease. frontiersin.org
Investigational Role in Inflammatory Conditions
D-methionine has demonstrated potential therapeutic effects in various inflammatory conditions, primarily attributed to its anti-inflammatory and antioxidant properties.
Gastrointestinal mucositis, a common and debilitating side effect of chemotherapy and radiotherapy, is characterized by inflammation and ulceration of the digestive tract lining. sbir.gov Research has shown that D-methionine may offer protection against this condition.
In studies involving animal models of cisplatin-induced mucositis, D-methionine administration was found to improve the structural integrity of the intestine by increasing villus length and crypt depth. nih.gov It also enhanced the activity of digestive enzymes in the brush-border membrane. nih.gov Furthermore, D-methionine was observed to reduce oxidative stress and the inflammatory response, while increasing levels of the anti-inflammatory cytokine interleukin-10. nih.gov It is suggested that D-methionine helps restore the balance of gut microbiota, which is often disrupted by chemotherapy, by promoting the growth of beneficial bacteria. nih.govjmb.or.kr
Research in mouse models of radiation-induced oral mucositis has also shown that D-methionine can reduce the size of ulcers on the tongue following fractionated irradiation. researchgate.net These findings suggest a potential clinical application for D-methionine in preventing oral mucositis in patients undergoing head and neck cancer treatment. sbir.govresearchgate.net A phase 2 clinical trial found that oral D-methionine was associated with decreased oral pain and mucositis in patients receiving concurrent radiotherapy and cisplatin. umich.edu
Inflammatory Bowel Disease (IBD), which includes conditions like ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gut. nih.gov Several studies have investigated the potential of D-methionine in animal models of IBD.
In a mouse model of ulcerative colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS) and carrageenan, supplementation with D-methionine was found to alleviate the severity of the disease. nih.govnih.govresearchgate.net The protective effects are thought to be linked to the regulation of inflammatory signaling pathways, such as the NLRP3 and Nrf2 pathways. nih.gov D-methionine's anti-inflammatory and antioxidative properties are believed to play a key role in its beneficial effects in these models. nih.gov It has been suggested that D-methionine may help to modulate the gut microbiota, which is known to be imbalanced in IBD. nih.gov
| Study Focus | Model | Key Findings | Potential Mechanism |
| Cisplatin-induced mucositis | Wistar rats | Increased villus length and crypt depth, improved digestive enzyme activity, attenuated oxidative stress and inflammation. nih.gov | Restoration of gut microbiota structure, anti-inflammatory and antioxidative effects. nih.gov |
| Irradiation-induced oral mucositis | C3H mice | Reduced ulcer size with fractionated irradiation. researchgate.net | Protection of normal cells from radiation-induced cytotoxicity. sbir.govresearchgate.net |
| Ulcerative colitis | DSS and carrageenan-induced mouse model | Attenuation of disease condition, suppression of inflammation-related gene expression. nih.govnih.govresearchgate.net | Regulation of NLRP3 and Nrf2 signaling pathways, anti-inflammatory effects. nih.gov |
Diagnostic Imaging Applications
The unique metabolic pathways of D-amino acids in bacteria have opened up new avenues for the use of D-methionine in diagnostic imaging, particularly in distinguishing bacterial infections from other inflammatory processes.
A significant challenge in clinical imaging is the differentiation between bacterial infections and sterile inflammation, as both can appear similar on conventional scans. snmjournals.orgnih.gov To address this, researchers have developed radiotracers based on D-methionine. Bacteria, unlike mammalian cells, can incorporate D-amino acids into their cell walls. snmjournals.orgnih.gov
By labeling D-methionine with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C), a radiotracer called D-[¹¹C]methionine is created. snmjournals.orgacs.org This tracer can be used in Positron Emission Tomography (PET) scans to specifically target and visualize living bacteria in the body. acs.orgnih.gov Studies have shown that D-[¹¹C]methionine is taken up by both gram-positive and gram-negative bacteria and can successfully distinguish active bacterial infections from sterile inflammation in animal models. acs.orgnih.govfigshare.comacs.org
Initial human studies have shown that D-[¹¹C]methionine PET/MRI is a promising tool for imaging joint infections, demonstrating low background uptake and increased focal uptake in areas of suspected infection. snmjournals.orgnih.govresearchgate.net This specificity offers a significant advantage over less specific tracers like [¹⁸F]FDG, which is taken up by both inflammatory cells and bacteria. snmjournals.org
| Radiotracer | Imaging Modality | Target | Key Advantage |
| D-[¹¹C]methionine | PET | Bacterial cell wall synthesis | Differentiates bacterial infection from sterile inflammation. snmjournals.orgacs.orgnih.govfigshare.comacs.org |
Other Potential Therapeutic Avenues
Beyond the applications discussed, D-methionine is being explored for other therapeutic uses. Its antioxidant properties make it a candidate for protecting against cellular damage in various contexts. chemimpex.com For instance, it has been studied for its potential to protect against hearing loss induced by noise or certain drugs. ontosight.aiclinicaltrials.eu Research is also ongoing into its potential applications in neuroprotection and managing metabolic disorders. chemimpex.com
Radiation Protection
D-methionine (D-Met), the dextrorotatory isoform of the amino acid L-methionine, has been investigated for its potential as a radioprotective agent. allenpress.comnih.gov Research has explored its ability to mitigate the harmful effects of radiation on normal tissues, a significant concern in radiation therapy for cancer. allenpress.comnih.gov
Studies have shown that D-Met can selectively protect normal cells from radiation-induced damage without compromising the efficacy of radiation treatment on tumor cells. nih.gov In vitro experiments demonstrated that D-Met protected non-transformed primary human cells from cell death induced by radiation, while not offering the same protection to transformed tumor cells. nih.gov This selective protection was also observed in studies on clonogenicity, where D-Met provided significant protection to normal human fibroblasts but not to various tumor cell lines. nih.gov
The mechanism behind D-Met's radioprotective effects appears to differ from that of free-radical scavengers. nih.govresearchgate.net Unlike agents that directly reduce radiation-induced DNA damage, D-Met does not seem to alter the initial DNA damage caused by irradiation. researchgate.netaacrjournals.org Instead, it appears to influence cellular processes at a different level. allenpress.comnih.govbioone.org Research suggests that D-Met may affect mitochondrial events in non-transformed cells following exposure to ionizing radiation, helping to maintain the mitochondrial membrane potential. aacrjournals.orgresearchgate.net This protective effect on mitochondria was not observed in tumor cell lines. aacrjournals.orgresearchgate.net
In vivo studies in animal models have further supported the radioprotective potential of D-Met. In a murine model of radiation-induced mucositis, oral administration of D-Met resulted in a dose-dependent protection of the oral mucosa. nih.govresearchgate.net Furthermore, D-Met has been shown to prevent acute and chronic salivary hypofunction in mice following carbon ion irradiation, without affecting tumor growth during the treatment. bioone.org
At the molecular level, research on plasmid DNA has investigated the ability of D-methionine to protect against DNA damage induced by carbon ions. allenpress.comnih.govbioone.org These studies found that D-Met provided a level of protection against both single-strand breaks (SSBs) and double-strand breaks (DSBs) comparable to that of dimethylsulfoxide (DMSO), a known hydroxyl radical scavenger. allenpress.comnih.govbioone.org This suggests that a potential mechanism for D-Met's radioprotective effect at the DNA level is through the scavenging of hydroxyl radicals. allenpress.comnih.govbioone.org However, the stereospecific protection observed in vivo, where D-Met is effective but L-methionine is not, does not seem to originate at the DNA level, as both isomers showed similar protective effects on plasmid DNA. bioone.org This indicates that the differential effects in living organisms likely occur at the cellular or tissue level, possibly due to differences in the clearance rates of the D- and L-isomers. bioone.org
Table 1: Research Findings on D-Methionine in Radiation Protection
| Research Area | Model System | Key Findings | Citations |
|---|---|---|---|
| Selective Cell Protection | In vitro (human cells) | Protected normal cells from radiation-induced death; no protection for tumor cells. | nih.gov |
| Clonogenicity | In vitro (fibroblasts, tumor cells) | Protected normal fibroblasts from loss of clonogenicity; no protection for tumor cells. | nih.gov |
| Mechanism of Action | In vitro (human cells) | Did not alter initial DNA damage; appeared to mitigate loss of mitochondrial membrane potential in normal cells. | nih.govresearchgate.netaacrjournals.orgresearchgate.net |
| Oral Mucositis | In vivo (murine model) | Provided dose-dependent protection against radiation-induced oral mucositis. | nih.govresearchgate.net |
| Salivary Gland Protection | In vivo (murine model) | Prevented radiation-induced salivary hypofunction without affecting tumor response. | bioone.org |
| DNA Damage | In vitro (plasmid DNA) | Protected against carbon-ion-induced single and double-strand breaks, likely via hydroxyl radical scavenging. | allenpress.comnih.govbioone.org |
Prevention of Urolithiasis (DL-Methionine)
DL-methionine, a racemic mixture of D- and L-methionine, is utilized in veterinary medicine as a urinary acidifying agent to aid in the prevention and treatment of a specific type of urinary stone, known as struvite uroliths. petmd.comwagwalking.com Struvite stones, composed of magnesium ammonium (B1175870) phosphate (B84403), tend to form in alkaline urine. petmd.comiastate.edu
The primary mechanism of action for DL-methionine in this application is the acidification of urine. petmd.comwagwalking.com When ingested and metabolized, DL-methionine releases sulfur, which is converted to sulfuric acid and excreted in the urine. petmd.comavma.org This process lowers the urinary pH, creating an acidic environment where struvite crystals are more soluble and less likely to form or can even dissolve. petmd.comiastate.edu The goal is often to maintain a urinary pH below 6.6 to effectively prevent struvite formation. wagwalking.com
Clinical research in veterinary medicine has demonstrated the efficacy of DL-methionine for this purpose. Studies in dogs have shown that DL-methionine, often used in conjunction with appropriate antimicrobial therapy for underlying urinary tract infections, can be safe and effective in dissolving infection-induced struvite uroliths without the need for a specialized dissolution diet. lloydinc.com Research has also indicated that both L-methionine and DL-methionine are effective in decreasing urinary pH and reducing the risk of stone formation. wagwalking.com
In cats, DL-methionine has a long history of use to prevent the formation of struvite crystals associated with feline urologic syndrome (FUS). iastate.edu It has been shown to decrease urinary pH in a dose-dependent manner. iastate.edu Nutritional strategies for managing struvite uroliths in cats often include diets containing DL-methionine to help maintain an acidic urine. jarvm.com
It is important to note that the use of DL-methionine is specific for struvite uroliths and is not effective for other types of urinary stones, such as calcium oxalate (B1200264) or urate stones. petmd.com In fact, its use may be contraindicated in animals with or at risk for calcium-based uroliths, as some studies suggest that urinary acidifiers can increase the fractional excretion of calcium. avma.org
Table 2: Research Findings on DL-Methionine in Urolithiasis Prevention
| Research Area | Animal Model | Key Findings | Citations |
|---|---|---|---|
| Mechanism of Action | General | Metabolizes to sulfuric acid, acidifying the urine and increasing struvite solubility. | petmd.comavma.org |
| Struvite Dissolution in Dogs | Canine | Effective in dissolving infection-induced struvite uroliths, often with antimicrobial therapy. | lloydinc.com |
| Urine Acidification in Dogs | Canine | Effectively lowers urinary pH to prevent struvite stone formation. | wagwalking.com |
| Feline Urologic Syndrome | Feline | Used to prevent struvite crystal formation by acidifying the urine. | iastate.edu |
| Nutritional Management in Cats | Feline | Included in therapeutic diets to manage and prevent struvite uroliths. | jarvm.com |
| Specificity | General | Effective for struvite stones, but not for other types like calcium oxalate. | petmd.com |
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| D-Methionine | |
| L-Methionine | |
| DL-Methionine | |
| Dimethylsulfoxide (DMSO) | |
| N-acetylcysteine (NAC) | |
| Glutathione (GSH) | |
| Cisplatin | |
| Amifostine | |
| Ammonium chloride | |
| Hydrochlorothiazide | |
| Magnesium ammonium phosphate | |
| Calcium oxalate | |
| Urate | |
| Phytin | |
| Penicillin | |
| Enkephalin | |
| D-Alanine | |
| D-Leucine | |
| D-Tryptophan | |
| Transferrin | |
| Albumin | |
| Homocysteine | |
| Carnitine | |
| Taurine | |
| Lecithin | |
| Phosphatidylcholine | |
| S-adenosylmethionine (SAM-e) | |
| S-adenosylhomocysteine (SAH) | |
| Glycine betaine | |
| Hieracium pilosella | |
| Urtica dioica | |
| Lespedeza spp | |
| Vaccinium macrocarpon |
Future Research Directions and Challenges in D Methionine Studies
Elucidation of Unidentified Molecular Mechanisms
A primary challenge in D-methionine research is the complete elucidation of its molecular mechanisms of action. nih.govresearchgate.net Although its role as a precursor to L-methionine and its antioxidant properties are recognized, the intricate details of its downstream effects and stereospecific functions remain partially understood.
Future investigations need to map the detailed metabolic and signaling pathways influenced by D-methionine in various physiological and pathological contexts. researchgate.net Methionine metabolism is intricately linked to several crucial cellular processes, including the one-carbon cycle, transmethylation, and transsulfuration pathways, which produce vital molecules like S-adenosylmethionine (SAM), cysteine, and glutathione (B108866). nih.govresearchgate.net The conversion of D-methionine to L-methionine and its subsequent integration into these pathways can have widespread effects on cellular function. libretexts.orgnih.govpnas.org
For instance, in the context of cancer, methionine restriction has been shown to arrest cancer cells in the S/G2-phase of the cell cycle, a phenomenon that is not fully understood at the molecular level. cancerdiagnosisprognosis.orgnih.gov Research is needed to uncover the specific signaling cascades and metabolic shifts that lead to this cell cycle arrest. Similarly, while D-methionine has shown promise in mitigating neurodegenerative conditions like Alzheimer's disease, the precise molecular mechanisms underlying this protective effect are still unclear. nih.gov Studies suggest a link between methionine metabolism and the dopaminergic synaptic signaling pathway, but further in vivo and in vitro validation is required. nih.gov
A significant area for future research is understanding how D-methionine administration impacts these pathways in a tissue-specific and context-dependent manner. For example, the metabolic response to D-methionine in a healthy individual may differ significantly from that in a patient with a metabolic disorder or cancer. plos.org Advanced techniques such as metabolomics, proteomics, and transcriptomics will be instrumental in creating a comprehensive map of D-methionine's metabolic fate and its influence on cellular networks. researchgate.net
A key area of ongoing research is the exploration of the stereospecific functions of D-methionine, distinguishing its roles from those of its more common enantiomer, L-methionine. While both forms can be metabolized, the initial steps and the enzymes involved differ, which may lead to distinct biological effects. thuenen.de
One of the proposed mechanisms for D-methionine's protective effects is its role as a hydroxyl radical scavenger, similar to dimethylsulfoxide (DMSO). nih.govresearchgate.netallenpress.combioone.org However, studies have shown that the stereospecific protective mechanisms observed in vivo may occur at the cellular or tissue level rather than directly at the DNA level. bioone.org This suggests that factors other than simple radical scavenging are at play.
The enzyme methionine sulfoxide (B87167) reductase A (MsrA) has been shown to be a dual-function enzyme, capable of both stereospecifically oxidizing methionine to S-methionine sulfoxide and reducing it back to methionine. pnas.org This reversible modification suggests a potential role for methionine oxidation in cellular signaling and regulation, and future research should investigate whether D-methionine interacts differently with this system compared to L-methionine. pnas.org
Furthermore, the pharmacokinetics of D- and L-methionine may differ, leading to variations in their bioavailability and tissue distribution. bioone.org Understanding these differences is crucial for optimizing therapeutic strategies. Future studies should focus on identifying and characterizing the specific transporters and enzymes that handle D-methionine and how their expression and activity are regulated in different tissues and disease states.
Further Exploration of Therapeutic Potentials
Building on the promising preclinical and early clinical findings, future research must focus on rigorously evaluating and optimizing the therapeutic applications of D-methionine. This includes refining administration protocols, conducting large-scale clinical trials, and exploring synergistic treatment combinations.
A critical aspect of translating D-methionine into clinical practice is determining the optimal dosing and administration schedules for different therapeutic applications. The therapeutic window for methionine can be narrow, with both deficiency and excess posing potential health risks. researchgate.net
Studies have shown that the protective effect of D-methionine is dose-dependent. For example, in the context of noise-induced hearing loss, a higher dose of D-methionine was found to be more effective in reducing threshold shifts and supporting antioxidant enzyme activity. nih.gov Research is needed to establish the most effective and safe dosage for various conditions, taking into account factors such as age, weight, and metabolic status.
The timing of administration is also crucial. Pre-loading with D-methionine before an anticipated insult, such as noise exposure or chemotherapy, has shown protective effects. nih.gov However, the optimal window for pre-administration and the duration of the protective effect need to be more precisely defined. Further research should explore different administration routes, such as oral versus intravenous, and their impact on bioavailability and efficacy. researchgate.net
While preclinical studies and early-phase clinical trials have provided encouraging results, large-scale, long-term longitudinal studies and randomized clinical trials are essential to definitively establish the efficacy and safety of D-methionine in humans. mednexus.org
A Phase 3 clinical trial was initiated to evaluate the efficacy of oral D-methionine in reducing noise-induced hearing loss and tinnitus in military personnel. clinicaltrials.gov However, this trial was terminated. drugbank.com The reasons for termination and any available data from the trial would be invaluable for designing future studies. More well-designed clinical trials are needed to confirm the promising results seen in animal models for various applications, including otoprotection and neuroprotection. researchgate.netclinicaltrials.eu
Longitudinal studies are also necessary to assess the long-term effects of D-methionine supplementation. While short-term administration appears to be safe, the consequences of prolonged use are not well understood. webmd.com These studies should monitor for any potential adverse effects and evaluate the sustainability of the therapeutic benefits over time. mdc-berlin.deresearchgate.net
An exciting area of future research is the investigation of D-methionine's synergistic effects when used in combination with other therapeutic agents. This approach could enhance treatment efficacy while potentially reducing the required doses and associated side effects of conventional drugs.
In cancer therapy, methionine restriction has been shown to synergize with various chemotherapeutic drugs, including doxorubicin, 5-fluorouracil, and temozolomide. cancerdiagnosisprognosis.orgnih.goviiarjournals.org By arresting cancer cells in a specific phase of the cell cycle, methionine restriction can make them more susceptible to the cytotoxic effects of these drugs. cancerdiagnosisprognosis.orgnih.gov Future studies should explore whether D-methionine administration can mimic the effects of methionine restriction in this context and enhance the efficacy of chemotherapy and radiotherapy. mednexus.orgmednexus.org
The combination of D-methionine with other antioxidants or otoprotective agents could also provide enhanced protection against hearing loss. Similarly, in the context of neurodegenerative diseases, combining D-methionine with other neuroprotective compounds may offer a more comprehensive therapeutic strategy. Research in this area should focus on identifying optimal drug combinations and understanding the molecular basis of their synergistic interactions.
Advanced Analytical Techniques and Biomarker Discovery
The exploration of D-amino acids, including D-methionine, as potential biomarkers for various physiological and pathological states is a rapidly advancing field. mdpi.com Future research is contingent on the development and refinement of analytical methods that can accurately and efficiently quantify these molecules in complex biological samples. mdpi.commdpi.com
A significant challenge in studying D-amino acids is the need for methods that can simultaneously measure multiple D-amino acids. mdpi.com This is crucial because the diagnostic or prognostic value of these biomarkers may lie in the relative abundance or a specific pattern of several D-amino acids rather than a single one. mdpi.com
Recent advancements in analytical chemistry have led to the development of sophisticated techniques for this purpose. High-performance liquid chromatography (HPLC) and gas chromatography are common methods for separating D- and L-amino acids. mdpi.com To enhance sensitivity and selectivity, these chromatographic methods are often coupled with mass spectrometry (MS). mdpi.comnih.gov
Several strategies are employed for the chiral separation of amino acids:
Pre-column Derivatization: This involves reacting the amino acids with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. tandfonline.com Agents like (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester [(S)-NIFE] have been used for the simultaneous determination of 18 D-amino acids in rat plasma. nih.gov Another approach uses o-phthalaldehyde (B127526) (OPA) with a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomers. tandfonline.com
Chiral Columns: These are specialized HPLC columns with a chiral stationary phase that can directly separate enantiomers. This method has been successfully used with mass spectrometry to analyze derivatized free fatty acids. waters.com
Two-Dimensional HPLC: This technique can provide enhanced separation for complex samples. mdpi.com
The table below summarizes some of the advanced analytical methods used for the simultaneous analysis of D-amino acids.
| Analytical Technique | Derivatization Agent/Column | Sample Matrix | Number of D-amino acids analyzed | Reference |
| UPLC-MS/MS | (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester [(S)-NIFE] | Rat Plasma | 18 | nih.gov |
| HPLC with Fluorescence Detection | o-phthalaldehyde/N-acetyl-L-cysteine (OPA/NAC) and 1-(9-fluorenyl)ethyl chloroformate (FLEC) | Standard solutions | Primary and secondary D- and L-amino acids | tandfonline.com |
| LC-MS/MS | Deuterated HCl for hydrolysis | Food and Feed | 18 | mdpi.com |
| UPLC-MS/MS | Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) with Daicel ChiralPax ZWIX+ column | Tea | 37 | waters.com |
| LC-MS/MS | (R)-4-nitrophenyl-N-[2-(diethylamino)-6,6-dimethyl-[1,1-biphenyl]-2-yl]carbamate hydrochloride (BiAC) | Human Urine | Not specified | mdpi.com |
The future of biomarker discovery lies not just in identifying individual molecules but in creating diagnostic signatures that integrate data from multiple sources. The simultaneous analysis of several D-amino acids, in conjunction with other clinical variables, could lead to the development of highly specific and sensitive diagnostic and prognostic tools. mdpi.com
For instance, a logistic regression model for gastric cancer diagnosis incorporated D-isoleucine, D-serine, β-(pyrazol-1-yl)-L-alanine, and the patient's age, achieving a high prediction accuracy. mdpi.comresearchgate.net This highlights the potential of combining D-amino acid profiles with other clinical data to create powerful diagnostic panels. mdpi.com Similarly, panels of metabolites, including amino acids, have been explored for the diagnosis of hepatocellular carcinoma and oral squamous cell carcinoma. oncotarget.commdpi.com Artificial intelligence and machine learning algorithms will be instrumental in analyzing these complex multi-omic datasets to identify meaningful patterns and biomarker signatures. mdpi.comnih.gov
Research on D-Methionine in Specific Biological Systems
Future research on D-methionine is expected to expand beyond its established roles and investigate its impact on a wider range of biological systems and functions.
While the role of methionine in poultry production is well-studied, future research should delve deeper into its effects on aspects beyond simple growth performance. veterinaryworld.org This includes investigating the impact of D-methionine on post-slaughter meat quality, which has significant economic implications. researchgate.net
Furthermore, the intricate relationship between methionine, the immune system, and the gut microbiota presents a promising area of research. veterinaryworld.orgnih.gov Methionine supplementation has been shown to enhance immune responses and positively modulate the gut microbiota in poultry. researchgate.netnih.gov Studies in other animals, like lactating donkeys, have also shown that methionine can alter the fecal microbiota and improve antioxidant capacity. mdpi.com Understanding how D-methionine specifically influences these interactions could lead to novel strategies for improving animal health and productivity. frontiersin.org
The influence of methionine on cognitive function and neurological health is a complex and emerging area of research. nih.govbioline.org.br Studies have shown that both high methionine intake and methionine restriction can have significant, and sometimes contradictory, effects on the brain. mdpi.comnih.gov
High methionine intake has been linked to hyperhomocysteinemia, a condition associated with vascular dysfunction and cognitive impairment. mdpi.com Preclinical studies suggest that a methionine-rich diet can impair synaptic plasticity and learning. mdpi.com Conversely, methionine restriction has been shown to improve cognitive function in some animal models of Alzheimer's disease and aging. nih.govnih.gov These beneficial effects may be mediated through the cystathionine-β-synthase/H2S pathway and by alleviating oxidative stress and neuronal apoptosis. nih.govnih.govresearchgate.net
Future research needs to clarify the specific role of D-methionine in these processes. It will be crucial to investigate how D-methionine influences neurotransmitter metabolism, synaptic plasticity, and the development of age-related cognitive decline and neurodegenerative diseases. bioline.org.brmdpi.com
Addressing Research Gaps and Contradictory Findings
A significant challenge in D-methionine research is the presence of research gaps and contradictory findings. For example, while some studies suggest that D-methionine can be utilized by animals, others indicate poor utilization, particularly in certain contexts like total parenteral nutrition in postsurgical patients. nih.govresearchgate.net In one study, a large percentage of infused D-methionine was excreted in the urine of postsurgical patients. nih.gov However, research in Atlantic salmon suggests that D-methionine is absorbed as well as L-methionine and can be racemized to the L-form in the liver and kidney. researchgate.net
Similarly, the effects of methionine on longevity and health outcomes can vary depending on the animal model and genetic background. frontiersin.org While methionine restriction generally appears to have beneficial effects, the specifics of these effects can differ. nih.gov These discrepancies highlight the need for further research to understand the factors that influence D-methionine metabolism and its physiological effects.
Future studies should aim to:
Clarify the mechanisms and efficiency of D-methionine conversion to L-methionine in different species and under various physiological conditions. thuenen.de
Investigate the direct, tissue-specific responses to D-methionine versus systemic effects. nih.gov
Elucidate the reasons for variable responses to D-methionine supplementation and restriction across different studies and animal models. frontiersin.org
By addressing these gaps and resolving contradictory findings, a more complete and accurate understanding of the biological roles of D-methionine can be achieved.
Development of Novel Synthetic and Biotechnological Production Methods for D-Methionine
Enzymatic and Fermentation Approaches
Biotechnological methods, including enzymatic and fermentation-based strategies, present promising alternatives to conventional chemical synthesis for D-methionine production. These approaches leverage the inherent stereospecificity of enzymes to either selectively produce D-methionine or resolve a racemic mixture.
One prominent enzymatic strategy involves the kinetic resolution of a racemic mixture of a methionine precursor. For instance, the "Hydantoinase Process" utilizes enzymes to selectively hydrolyze one enantiomer of 5-(2-methylthioethyl)hydantoin (DL-MTEH). researchgate.net While D-hydantoinases are more commonly available, efforts have been made to develop systems for producing D-amino acids. researchgate.net This can be achieved by using a combination of enzymes, such as hydantoinase and carbamoylase, which can be co-expressed in a recombinant host like E. coli. researchgate.net This enzymatic cascade allows for the conversion of DL-5-monosubstituted hydantoins into optically pure D-amino acids. researchgate.net
Another approach involves the asymmetric degradation of L-methionine from a racemic mixture, leaving the D-methionine to be collected. google.com Certain microorganisms possess the ability to selectively metabolize the L-enantiomer. google.com For example, a patented method describes using a culture of Proteus vulgaris to completely decompose L-methionine from a DL-methionine solution, allowing for the subsequent separation and collection of D-methionine. google.com
Furthermore, fermentation processes can be designed to produce D-methionine. In some cases, a fermentation process for another product, such as S-adenosylmethionine (SAM), can be adapted to yield D-methionine as a co-product. google.com By feeding a racemic mixture of DL-methionine to a fermentation culture of Saccharomyces cerevisiae, the yeast selectively consumes the L-methionine to produce SAM, leaving a high concentration of D-methionine in the fermentation broth. google.com This method offers a dual benefit of producing a valuable compound while simultaneously resolving the methionine racemate.
A multi-enzyme cascade system has also been developed for the conversion of D-methionine to L-methionine, which, while not a direct production method for D-methionine, demonstrates the power of enzymatic systems in manipulating methionine stereochemistry. nih.gov This system utilized D-amino acid oxidase (D-AAO) to convert D-methionine to its corresponding α-keto acid, which was then aminated to L-methionine. nih.gov Such intricate enzymatic systems highlight the potential for designing novel pathways for D-methionine synthesis.
| Method | Organism/Enzyme | Substrate | Key Feature |
| Asymmetric Degradation | Proteus vulgaris | DL-Methionine | Selective degradation of L-methionine to isolate D-methionine. google.com |
| Fermentation Co-production | Saccharomyces cerevisiae | DL-Methionine | Selective utilization of L-methionine for S-adenosylmethionine (SAM) production, leaving D-methionine. google.com |
| Kinetic Resolution | Hydantoinase and Carbamoylase in E. coli | DL-5-(2-methylthioethyl)hydantoin | Enzymatic cascade for the production of optically pure D-amino acids from a racemic precursor. researchgate.net |
| Multi-Enzyme Cascade | D-amino acid oxidase (D-AAO) from Arthrobacter protophormiae, Catalase, L-phenylalanine dehydrogenase (L-PheDH) from Rhodococcus sp., Formate dehydrogenase (FDH) from Candida boidinii | D-Methionine | Complete conversion of D-methionine to L-methionine, showcasing enzymatic control over stereochemistry. nih.gov |
Enantioselective Synthesis
Enantioselective synthesis offers a direct chemical route to optically pure D-methionine, bypassing the need for resolving racemic mixtures. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction, favoring the formation of the D-enantiomer.
A significant advancement in this area is the development of asymmetric synthesis for radiolabeled D-methionine, specifically D-[methyl-11C]methionine, for use in positron emission tomography (PET) imaging. nih.govnih.govacs.org An automated synthesis has been reported that achieves an enantiomeric excess (ee) of over 99% for D-[11C]Met. nih.govacs.org This method utilizes a linear D-homocysteine precursor, which represents a substantial improvement over previous methods that used a D-homocysteine thiolactone hydrochloride precursor and resulted in a lower enantiomeric excess of approximately 75–85%. nih.govacs.org The synthesis involves the methylation of the precursor with [11C]methyl iodide. researchgate.net
The general principle of enantioselective synthesis involves creating a chiral environment during the reaction that energetically favors the transition state leading to the D-product over the L-product. This can be achieved through various strategies, including the use of chiral ligands complexed to a metal catalyst or the temporary attachment of a chiral auxiliary to the substrate. While specific details of industrial-scale enantioselective synthesis of non-radiolabeled D-methionine are often proprietary, the principles demonstrated in the synthesis of its radiolabeled counterpart are applicable. The goal is to achieve high chemical yield and high enantiomeric excess in a single synthetic operation, thus providing a more atom-economical and efficient process compared to resolution methods.
| Compound | Synthesis Method | Precursor | Enantiomeric Excess (ee) |
| D-[methyl-11C]Methionine | Automated Asymmetric Synthesis | Linear D-homocysteine | >99% nih.govacs.org |
| D-[methyl-11C]Methionine | Asymmetric Synthesis | D-homocysteine thiolactone hydrochloride | ~75-85% nih.govacs.org |
Q & A
Q. What are the established analytical methods for characterizing the purity and enantiomeric excess of D-methionine in experimental settings?
High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for determining enantiomeric purity. For example, in cell-based studies, D-methionine is quantified using reverse-phase HPLC with UV detection at 210 nm, validated by spiking plasma samples with internal standards and monitoring incubation kinetics . X-ray crystallography is also employed to confirm structural properties, as demonstrated in studies of L-2-aminobutyric acid D-methionine crystals, where diffraction data resolved hydrogen-bonding networks and molecular conformation .
Q. How should researchers design experiments to assess D-methionine's stability under varying physiological conditions?
Stability assays should simulate physiological environments (e.g., pH 7.4 buffers, 37°C) and include time-course analyses. For instance, plasma spiked with D-methionine is incubated at 37°C, with aliquots withdrawn at intervals (e.g., 10 min, 50 min) and analyzed via HPLC to track degradation kinetics. Control experiments must account for oxidative stress by adding antioxidants like glutathione .
Q. What safety protocols are critical when handling D-methionine in laboratory settings?
Use nitrile gloves and lab coats to avoid skin contact, and store the compound at -20°C to prevent degradation. Safety data sheets (SDS) classify D-methionine as non-hazardous under CLP regulations, but researchers must still adhere to institutional biosafety guidelines, including fume hood use for powder handling and proper waste disposal .
Advanced Research Questions
Q. How does the chirality of D-methionine influence its biochemical interactions compared to L-methionine in neuronal inhibition studies?
D-methionine selectively modulates GABAA receptors, as shown in electrophysiological assays where it suppresses neuronal firing in hippocampal slices. This enantiomer-specific activity contrasts with L-methionine, which lacks significant receptor binding. Radioligand displacement assays (e.g., using ³H-muscimol) and patch-clamp recordings are critical for quantifying receptor affinity and ion channel effects .
Q. How can conflicting data on D-methionine's enzymatic oxidation be resolved in studies involving D-amino acid oxidases (DAAOs)?
Contradictory results often arise from enzyme source variability. For example, Arthrobacter protophormiae DAAO shows negligible activity toward D-methionine (<0.003 U/mg protein), while fungal DAAOs may exhibit higher turnover. Researchers should standardize enzyme sources, validate activity via spectrophotometric assays (e.g., monitoring H₂O₂ production at 240 nm), and control for competitive inhibitors like D-alanine .
Q. What computational approaches are suitable for modeling D-methionine's nonlinear optical (NLO) properties in crystal studies?
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict hyperpolarizability (β) and dipole moments, which correlate with experimental second-harmonic generation (SHG) data. Vibrational spectroscopy (FT-IR, Raman) combined with Hirshfeld surface analysis further validates intermolecular interactions affecting NLO efficiency .
Q. How should mixed-methods research designs be applied to study D-methionine's dual roles in neuroprotection and oxidative stress?
Integrate quantitative dose-response assays (e.g., measuring reactive oxygen species via DCFH-DA fluorescence) with qualitative transcriptomic analyses (RNA-seq of antioxidant genes like SOD1). Triangulate findings using pathway enrichment tools (e.g., KEGG) to identify mechanistic overlaps and contradictions .
Methodological and Ethical Considerations
What criteria define a robust research question for D-methionine studies in compliance with systematic review standards?
Questions must be specific (e.g., "Does D-methionine reduce glutamate excitotoxicity in murine cortical neurons?"), complex (requiring multi-omics integration), and reproducible (detailing molar concentrations, exposure times). Follow COSMOS-E guidelines to address confounding variables, such as cross-reactivity with L-enantiomers, and ensure meta-analyses combine homogeneous datasets (e.g., excluding non-peer-reviewed sources) .
How can researchers optimize questionnaires for collecting metadata in D-methionine clinical trials?
Use closed-ended Likert scales to quantify patient-reported outcomes (e.g., taste perception) and open-ended questions to capture unexpected side effects. Validate questionnaires via pilot testing (n ≥ 30) and Cronbach’s alpha analysis (α > 0.7) to ensure reliability. Mixed-methods designs are recommended to balance statistical power with qualitative depth .
Q. What strategies mitigate bias in crystallography studies of D-methionine derivatives?
Implement blinding during data collection (e.g., masking sample IDs) and use R-factors (<5%) to validate refinement accuracy. For high-throughput studies, apply machine learning algorithms (e.g., random forest) to detect outliers in lattice parameters or bond angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
